MG-262
Description
Structure
2D Structure
Properties
IUPAC Name |
[(1R)-3-methyl-1-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]butyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42BN3O6/c1-16(2)12-20(24(31)29-22(26(33)34)14-18(5)6)27-23(30)21(13-17(3)4)28-25(32)35-15-19-10-8-7-9-11-19/h7-11,16-18,20-22,33-34H,12-15H2,1-6H3,(H,27,30)(H,28,32)(H,29,31)/t20-,21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKOOGAFELWOCD-FKBYEOEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42BN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80170795 | |
| Record name | PS-III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179324-22-2 | |
| Record name | MG-262 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179324222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PS-III | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80170795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PS-III | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/549V4DP94W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MG-262 mechanism of action explained
An In-Depth Technical Guide on the Core Mechanism of Action of MG-262
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent, cell-permeable, and reversible proteasome inhibitor that has been instrumental in elucidating the roles of the ubiquitin-proteasome system in various cellular processes.[1][2][3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to characterize its effects. The primary mode of action of this compound is the selective inhibition of the chymotrypsin-like activity of the 26S proteasome, which leads to a cascade of cellular events including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways such as NF-κB.[1][3] Quantitative data are summarized, and key experimental protocols are detailed to provide a practical resource for researchers in the field.
Core Mechanism: Inhibition of the 26S Proteasome
This compound, a peptidyl boronic acid, functions as a highly potent and selective inhibitor of the 26S proteasome.[1][3][4] The proteasome is a multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins, particularly those marked for destruction by the ubiquitin pathway. This process is crucial for maintaining cellular homeostasis.
The inhibitory activity of this compound is conferred by its peptide and boronic acid moieties.[1][4] It reversibly targets the chymotrypsin-like (CT-L) activity associated with the β5 subunit of the 20S catalytic core of the proteasome.[1][3][5] By blocking this activity, this compound prevents the degradation of poly-ubiquitinated proteins, leading to their accumulation within the cell. This disruption of protein homeostasis triggers a variety of downstream cellular stress responses.[6]
Caption: this compound inhibits the 26S proteasome's chymotryptic activity.
Downstream Cellular Consequences of Proteasome Inhibition
The accumulation of undegraded regulatory proteins following this compound treatment initiates several critical cellular pathways, culminating in cytostatic and cytotoxic effects.
Cell Cycle Arrest
Proteasome inhibition by this compound leads to the accumulation of key cell cycle inhibitors, such as p21 and p27.[1] These proteins negatively regulate the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. The resulting inhibition of CDKs prevents the phosphorylation of proteins like the retinoblastoma protein (Rb), halting the cell cycle and inhibiting DNA replication.[1] This ultimately leads to cell growth arrest.[1]
Caption: this compound induces cell cycle arrest via p21/p27 accumulation.
Induction of Apoptosis
This compound is a potent inducer of apoptosis in malignant cells through multiple mechanisms.[2] The accumulation of pro-apoptotic proteins and the induction of cellular stress contribute to programmed cell death. Key events include:
-
Mitochondrial Dysfunction: Loss of the mitochondrial membrane potential.[1]
-
Caspase Activation: Activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3.[1][2]
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase by activated caspase-3, a hallmark of apoptosis.[1][2]
-
ROS Generation: Time-dependent increase in intracellular reactive oxygen species (ROS).[2]
Caption: Apoptotic pathway activated by this compound-mediated stress.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome. This allows NF-κB to translocate to the nucleus and activate target gene transcription.
This compound inhibits NF-κB activation by preventing the proteasomal degradation of IκB.[2] This traps the NF-κB/IκB complex in the cytoplasm, blocking the pro-survival signaling that is often constitutively active in cancer cells.[7]
Caption: this compound blocks NF-κB activation by preventing IκB degradation.
Quantitative Data Summary
The biological activity of this compound has been quantified across various experimental systems. The following tables summarize key parameters.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line / System | Reference |
| NF-κB Activation IC₅₀ | 1-3 nM | Cytokine-induced HEK293 cells | [2] |
| Lon Protease Inhibition IC₅₀ | 122 ± 9 nM | S. Typhimurium Lon Protease | [4][8] |
| Cell Viability (48h) | IC₅₀ ≈ 60 nM | SKOV3 Ovarian Cancer Cells | [9] |
| Osteoclast Differentiation | 73% reduction | Peripheral Blood Mononuclear Cells | [1] |
| Apoptosis Induction | Significant at 0.025 µM | K562 Cells (with Gambogic Acid) | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| GFPdgn TG Mice | 5 µmol/kg (i.v.) | 50-75% inhibition of chymotryptic activity in heart, lungs, muscle, liver. | [1] |
| UbG76V-GFP/1 Mice | 1-5 µmol/kg (i.p.) | Dose-dependent decrease of chymotrypsin-like activity in liver, kidney, spleen. | [2] |
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established biochemical and cell-based assays.
Proteasome Activity Assay
This assay measures the catalytic activity of the proteasome, typically the chymotrypsin-like activity targeted by this compound.
-
Principle: A fluorogenic peptide substrate, such as Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC), is cleaved by the active proteasome, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to the proteasome's activity.
-
Methodology:
-
Prepare cell or tissue lysates containing active proteasomes.
-
In a 96-well black plate, mix the lysate with a peptidase assay buffer (e.g., 50 mM Tris-HCl, pH 7.6, 100 mM KCl, 0.5 mM MgCl₂).[10]
-
Add this compound or vehicle control and pre-incubate.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., 10 µM Suc-LLVY-AMC).[10]
-
Measure the fluorescence kinetically at 37°C using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[10]
-
Calculate activity by determining the slope of the fluorescence curve over time.
-
Apoptosis Detection by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic or necrotic cells with compromised membranes.
-
Methodology:
-
Culture cells (e.g., 1 x 10⁵ cells/mL) and treat with various concentrations of this compound for a specified time (e.g., 24 hours).[11]
-
Harvest cells and wash twice with cold PBS.[11]
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and PI staining solution.
-
Incubate for 15-20 minutes at room temperature in the dark.[11]
-
Analyze the stained cells using a flow cytometer. Cells are categorized as:
-
Live (Annexin V- / PI-)
-
Early Apoptotic (Annexin V+ / PI-)
-
Late Apoptotic/Necrotic (Annexin V+ / PI+)
-
-
Caption: Experimental workflow for apoptosis detection via flow cytometry.
Caspase Activity Assay
This assay quantifies the activity of specific caspases, such as the executioner caspase-3.
-
Principle: A specific peptide substrate for a caspase (e.g., Ac-DEVD for caspase-3) is conjugated to a chromophore (p-nitroanilide, pNA) or a fluorophore.[12][13] Cleavage by the active caspase releases the reporter molecule, which can be measured by spectrophotometry (~405 nm for pNA) or fluorometry.[13]
-
Methodology:
-
Prepare lysates from cells treated with this compound or a control.
-
Add the lysate to a reaction buffer containing the caspase substrate (e.g., Ac-DEVD-pNA).
-
Incubate at 37°C to allow for cleavage.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Quantify activity by comparing the signal from treated samples to untreated controls.
-
NF-κB Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.
-
Principle: A reporter cell line is engineered to contain a luciferase or fluorescent protein gene under the control of multiple NF-κB response elements.[7][14][15] When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of the reporter gene. The resulting light output or fluorescence is proportional to NF-κB activity.
-
Methodology:
-
Seed the NF-κB reporter cells (e.g., HEK293, RAW 264.7) in a 96-well plate.[7][16]
-
Pre-treat the cells with various concentrations of this compound.
-
Stimulate the NF-κB pathway with an agonist (e.g., TNFα, LPS).[15]
-
Incubate for an appropriate time (e.g., 6-24 hours) to allow for reporter gene expression.[7]
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence using a luminometer. The reduction in luminescence in this compound-treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
-
Conclusion
This compound is a powerful research tool whose mechanism of action centers on the potent and reversible inhibition of the proteasome's chymotrypsin-like activity. This primary action disrupts cellular protein homeostasis, leading to well-defined downstream effects, including cell cycle arrest, apoptosis, and suppression of the pro-survival NF-κB pathway. The detailed understanding of its molecular interactions and the robust experimental methods available for its study make this compound an invaluable compound for investigating the ubiquitin-proteasome system and its role in disease, particularly in oncology and inflammation research.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of the Proteasome Inhibitor MG262 as a Potent ATP-Dependent Inhibitor of the Salmonella enterica serovar Typhimurium Lon Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteasome Inhibitors for the Treatment of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteasome inhibition as a novel animal model of inner retinal degeneration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. Identification of the proteasome inhibitor MG262 as a potent ATP-dependent inhibitor of the Salmonella enterica serovar Typhimurium Lon protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of extracellular signal regulated kinase signal pathway on apoptosis induced by MG262 in ovarian cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 13. Caspase Assay Kits - Elabscience® [elabscience.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abeomics.com [abeomics.com]
The Cellular Function of MG-262: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-262 is a potent, cell-permeable, and reversible proteasome inhibitor that has garnered significant interest in cellular biology and cancer research. By selectively targeting the chymotrypsin-like activity of the 26S proteasome, this compound disrupts cellular protein homeostasis, leading to a cascade of events including cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways. This technical guide provides an in-depth overview of the cellular functions of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support its application in research and drug development.
Core Mechanism of Action
This compound, a dipeptide boronic acid derivative, functions as a highly specific inhibitor of the 26S proteasome, a large multi-catalytic protease complex responsible for the degradation of the majority of intracellular proteins. The primary mechanism of this compound involves the reversible inhibition of the chymotrypsin-like activity of the proteasome.[1] This inhibition is critical as the proteasome plays a central role in the degradation of ubiquitinated proteins, thereby regulating a multitude of cellular processes.
The ubiquitin-proteasome system (UPS) is a key regulator of protein turnover. Proteins targeted for degradation are tagged with a polyubiquitin chain, which is then recognized by the 19S regulatory particle of the 26S proteasome. The protein is subsequently unfolded and translocated into the 20S core particle, where it is degraded into smaller peptides by the proteasome's catalytic subunits. This compound's inhibition of the proteasome's chymotrypsin-like activity blocks this degradation process, leading to the accumulation of ubiquitinated proteins and profound effects on cellular function.
Cellular Effects of this compound
The inhibition of the proteasome by this compound triggers a range of cellular responses, making it a valuable tool for studying protein degradation and a potential therapeutic agent.
Induction of Apoptosis
One of the most well-documented effects of this compound is the induction of apoptosis, or programmed cell death, in a variety of cell types, particularly cancer cells.[2] The accumulation of pro-apoptotic proteins, which are normally degraded by the proteasome, is a key driver of this process. This compound-induced apoptosis is often characterized by:
-
Activation of Caspases: The proteolytic cascade of caspases is a central executioner of apoptosis. This compound treatment has been shown to lead to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3).
-
Disruption of Mitochondrial Membrane Potential: The accumulation of pro-apoptotic Bcl-2 family proteins can lead to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and the activation of the intrinsic apoptotic pathway.
-
Generation of Reactive Oxygen Species (ROS): Proteasome inhibition can induce oxidative stress through the accumulation of damaged or misfolded proteins, contributing to the apoptotic response.[2]
Cell Cycle Arrest
This compound can induce cell cycle arrest, primarily at the G2/M phase.[3] This is due to the accumulation of key cell cycle regulatory proteins that are normally degraded by the proteasome. For instance, the stabilization of cyclin-dependent kinase inhibitors (e.g., p21 and p27) and the inhibition of the degradation of mitotic cyclins (e.g., Cyclin B1) prevent the cell from progressing through mitosis.[1][3]
Inhibition of NF-κB Signaling
The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a critical regulator of inflammation, immunity, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is phosphorylated, ubiquitinated, and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of its target genes. By inhibiting the proteasome, this compound prevents the degradation of IκB, thereby blocking NF-κB activation.[2][4] This inhibitory effect on the NF-κB pathway contributes to the anti-inflammatory and pro-apoptotic properties of this compound.
Modulation of Other Signaling Pathways
-
JNK Pathway: this compound has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The sustained activation of JNK is often associated with the induction of apoptosis.[5]
-
ERK Pathway: The effect of this compound on the extracellular signal-regulated kinase (ERK) pathway can be cell-type dependent. In some contexts, proteasome inhibition can lead to the downregulation of ERK signaling, which is often associated with cell survival and proliferation.[6]
Quantitative Data Summary
The following tables summarize the reported half-maximal inhibitory concentrations (IC50) of this compound for various cellular effects in different cell lines. These values provide a quantitative measure of the compound's potency.
| Cell Line | Effect | IC50 | Reference |
| HEK293 | NF-κB Activation Inhibition | 1-3 nM | [2] |
| S. Typhimurium Lon Protease | Enzyme Inhibition | 122 ± 9 nM | [7] |
| Human Pulmonary Fibroblasts | Growth Inhibition | ~20 µM (at 24h) | [8] |
| C6 Glioma Cells | Cell Proliferation Inhibition | 18.5 µmol/L (at 24h) | [9] |
| Jurkat (T cell line) | Proteasome Chymotrypsin-like Activity Inhibition | ~20 µM | [10] |
| YT (NK cell line) | Proteasome Chymotrypsin-like Activity Inhibition | ~20 µM | [10] |
| Cell Line | Treatment Conditions | Viability Reduction | Reference |
| SKOV3 (Ovarian Cancer) | 1, 10, 20, 40, 60, 80 nmol/L for 24h | 5.4%, 7.3%, 10.5%, 15.8%, 18.0%, 23.2% | [6] |
| SKOV3 (Ovarian Cancer) | 1, 10, 20, 40, 60, 80 nmol/L for 48h | 8.7%, 13.2%, 25.4%, 43.2%, 50.7%, 62.6% | [6] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.
Caption: Core mechanism of this compound action.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound induces apoptosis via the intrinsic pathway.
References
- 1. An assay for 26S proteasome activity based on fluorescence anisotropy measurements of dye-labeled protein substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of c-Jun N-terminal kinase in G2/M arrest and caspase-mediated apoptosis induced by sulforaphane in DU145 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
An In-Depth Technical Guide to MG-262: A Reversible Proteasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-262, a potent, cell-permeable, and reversible proteasome inhibitor, has emerged as a significant tool in the study of the ubiquitin-proteasome system (UPS) and as a potential therapeutic agent in oncology. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, biochemical properties, and its effects on critical cellular signaling pathways. Particular emphasis is placed on its role in the inhibition of the NF-κB pathway and the induction of apoptosis. This document includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual representations of its molecular interactions and experimental workflows to support researchers in their exploration of this compound.
Introduction
The 26S proteasome is a large, ATP-dependent protease complex responsible for the degradation of the majority of intracellular proteins, thereby playing a crucial role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. The inhibition of proteasome activity has proven to be a an effective strategy in the treatment of various cancers, most notably multiple myeloma.
This compound, also known as Z-Leu-Leu-Leu-boronate, is a peptide boronic acid that acts as a highly potent and selective inhibitor of the proteasome. Its reversible nature allows for the study of the dynamic processes regulated by the proteasome without causing permanent cellular alterations. This guide aims to provide an in-depth technical resource for researchers utilizing this compound in their experimental endeavors.
Chemical and Physical Properties
This compound is a synthetic peptide boronic acid derivative. The boronic acid moiety is key to its inhibitory activity, forming a stable, yet reversible, complex with the active site threonine residues of the proteasome's catalytic subunits.
| Property | Value |
| Chemical Formula | C₂₅H₄₂BN₃O₆ |
| Molecular Weight | 491.44 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Ethanol |
Mechanism of Action
This compound primarily exerts its effects by inhibiting the chymotrypsin-like activity of the 20S proteasome's β5 subunit. While it is most potent against the β5 subunit, it can also inhibit the caspase-like (β1) and trypsin-like (β2) activities at higher concentrations. The boron atom in this compound forms a covalent, yet reversible, bond with the hydroxyl group of the N-terminal threonine residue in the active sites of these catalytic subunits. This inhibition leads to the accumulation of polyubiquitinated proteins, disrupting cellular homeostasis and triggering downstream signaling events.
Quantitative Data
The inhibitory potency of this compound has been characterized by its half-maximal inhibitory concentration (IC₅₀) in various cancer cell lines and its inhibitory constant (Ki) against the proteasome's catalytic subunits.
Table 1: IC₅₀ Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| H22 | Hepatoma | Varies (effective in µM range)[1] |
| K562 | Chronic Myeloid Leukemia | Varies (effective in µM range)[1] |
| HEK293 | Embryonic Kidney | 1-3 (for NF-κB activation)[1] |
| SKOV3 | Ovarian Cancer | Concentration-dependent decrease in viability (1-80 nM)[2] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as cell density and incubation time.
Table 2: Ki Values of this compound for 20S Proteasome Subunits
| Proteasome Subunit | Activity | Ki (nM) |
| β5 | Chymotrypsin-like | Data not consistently available in public literature |
| β2 | Trypsin-like | Data not consistently available in public literature |
| β1 | Caspase-like | Data not consistently available in public literature |
Note: While the potent inhibitory activity of this compound is well-established, specific Ki values for each subunit are not widely reported in publicly accessible literature and may require consultation of specialized databases or primary research articles.
Signaling Pathways Modulated by this compound
Inhibition of the proteasome by this compound leads to the dysregulation of several key signaling pathways, contributing to its anti-cancer effects.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. A key regulatory step in this pathway is the degradation of the inhibitory protein IκBα by the proteasome.
This compound blocks the degradation of IκBα, causing it to accumulate in the cytoplasm. This sequesters the NF-κB dimer (p50/p65), preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.
Induction of Apoptosis
This compound induces apoptosis, or programmed cell death, in cancer cells through both the intrinsic and extrinsic pathways. The accumulation of pro-apoptotic proteins and the generation of reactive oxygen species (ROS) are key events in this process.
Intrinsic Pathway: Proteasome inhibition leads to the accumulation of pro-apoptotic Bcl-2 family proteins such as Bax and Bak. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then forms a complex with Apaf-1 and pro-caspase-9, known as the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and cell death.
Extrinsic Pathway: this compound can also sensitize cells to death receptor-mediated apoptosis. While the exact mechanism is complex, it can involve the upregulation of death receptors on the cell surface and the inhibition of anti-apoptotic proteins that would normally block the caspase cascade initiated by death receptor activation. The activation of the initiator caspase-8 is a key step in this pathway, which can then directly activate caspase-3 or cleave Bid to tBid, amplifying the apoptotic signal through the intrinsic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Proteasome Activity Assay (Chymotrypsin-like)
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Assay buffer (50 mM Tris-HCl pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse using cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, add 20-50 µg of protein lysate to each well and adjust the volume with assay buffer.
-
Add the fluorogenic substrate (final concentration 20-100 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 460-465 nm at various time points.
-
Proteasome activity is proportional to the rate of increase in fluorescence.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader (absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound or vehicle control
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3 Activity Assay
This assay measures the activity of the executioner caspase-3, a key mediator of apoptosis.
Materials:
-
Cell lysates from this compound or vehicle-treated cells
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
Procedure:
-
Prepare cell lysates as described in the proteasome activity assay protocol.
-
In a 96-well plate, add 20-50 µg of protein lysate to each well and adjust the volume with assay buffer.
-
Add the fluorogenic caspase-3 substrate (final concentration 20-50 µM).
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 460-465 nm at various time points.
-
Caspase-3 activity is proportional to the rate of increase in fluorescence.
Experimental Workflow for In Vitro Evaluation of Proteasome Inhibitors
A standardized workflow is essential for the systematic evaluation of proteasome inhibitors like this compound.
Conclusion
This compound is a valuable research tool for investigating the diverse functions of the ubiquitin-proteasome system. Its potent, reversible inhibition of the proteasome allows for the detailed study of cellular processes regulated by protein degradation. The ability of this compound to inhibit NF-κB signaling and induce apoptosis underscores its potential as a lead compound for the development of novel anti-cancer therapeutics. This technical guide provides a foundational resource for researchers to effectively design, execute, and interpret experiments involving this compound, ultimately contributing to a deeper understanding of proteasome biology and its role in disease.
References
MG-262's Role in Inhibiting Chymotrypsin-Like Activity: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
MG-262, a potent and reversible proteasome inhibitor, has emerged as a critical tool in cellular biology research and a promising candidate in oncology. This technical guide provides an in-depth exploration of this compound's primary mechanism of action: the selective inhibition of the chymotrypsin-like activity of the 20S proteasome. We will dissect the molecular interactions, present quantitative data on its inhibitory effects, and detail the downstream consequences on major signaling pathways, including NF-κB, apoptosis, and cell cycle regulation. Furthermore, this document furnishes detailed experimental protocols for key assays and visualizes complex pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The Proteasome and its Inhibition by this compound
The ubiquitin-proteasome system (UPS) is the principal mechanism for regulated protein degradation in eukaryotic cells, controlling the levels of numerous proteins involved in critical cellular processes. The central component of this system is the 26S proteasome, a large multi-catalytic protease complex. It consists of a 20S core particle (CP), which harbors the proteolytic active sites, and one or two 19S regulatory particles (RP) that recognize, unfold, and translocate ubiquitinated proteins into the core for degradation.[1]
The 20S core possesses three distinct peptidase activities:
-
Chymotrypsin-like (CT-L): The most potent activity, cleaving after large hydrophobic residues.[1]
-
Trypsin-like (T-L): Cleaving after basic residues.
-
Caspase-like (C-L) or Peptidyl-glutamyl peptide-hydrolyzing (PGPH): Cleaving after acidic residues.
This compound (also known as Z-Leu-Leu-Leu-boronate) is a peptide boronic acid that acts as a highly potent, selective, and reversible inhibitor of the proteasome.[2][3] Its mechanism of action is primarily centered on the inhibition of the chymotrypsin-like activity, which is the focus of this guide.[2][3] This targeted inhibition disrupts cellular homeostasis, leading to downstream effects such as cell cycle arrest and apoptosis, making it a valuable agent for cancer research.[4]
Mechanism of Inhibition
This compound's inhibitory action is a result of its specific chemical structure, comprising a peptide component (Z-Leu-Leu-Leu) and a boronic acid moiety.[3] The peptide portion guides the inhibitor to the active site of the proteasome's β5 subunit, which is responsible for chymotrypsin-like activity. The boron atom of the boronic acid then forms a stable, yet reversible, covalent bond with the hydroxyl group of the N-terminal threonine (Thr1) residue in the catalytic site. This interaction effectively blocks the substrate from accessing the active site, thereby inhibiting protein degradation.
Quantitative Data: Inhibitory Potency and Cytotoxicity
The efficacy of this compound has been quantified across various studies and cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration |
| 5TGM1 | Mouse Myeloma | 9.18 nM | 48-72 hrs |
| RPMI-8226 | Human Myeloma | 13.76 nM | 48-72 hrs |
| H22 | Murine Hepatoma | 0.125 - 1 µM range | 48 hrs |
| K562 | Human Leukemia | 0.125 - 1 µM range | 48 hrs |
| SKOV3 | Human Ovarian Cancer | Concentration-dependent decrease in viability (e.g., ~43% viability at 60 nM) | 48 hrs |
Data compiled from multiple sources.[4][5]
Table 2: Inhibition of Chymotrypsin-Like Activity in Tissues
| Tissue | Inhibition Percentage |
| Heart | 50-75% |
| Lungs | 50-75% |
| Skeletal Muscle | 50-75% |
| Liver | 50-75% |
Data obtained from in vivo studies in mice treated with this compound.[3]
Core Signaling Pathways Modulated by this compound
The inhibition of chymotrypsin-like activity by this compound prevents the degradation of key regulatory proteins, leading to profound effects on several critical signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory signals lead to the phosphorylation and subsequent ubiquitination of IκBα, marking it for degradation by the proteasome. This degradation frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[6]
This compound blocks the proteasomal degradation of IκBα.[2] This results in the continued sequestration of NF-κB in the cytoplasm, thereby inhibiting its activation. This mechanism is a key contributor to the anti-inflammatory and anti-cancer effects of proteasome inhibitors. The IC50 for NF-κB activation inhibition by this compound is in the low nanomolar range (1-3 nM).[4]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal development and tissue homeostasis. Cancer cells often evade apoptosis. This compound induces apoptosis in malignant cells through multiple mechanisms:[4]
-
Stabilization of Pro-Apoptotic Proteins: The tumor suppressor protein p53 is a key regulator of apoptosis.[7][8] Under normal conditions, p53 is kept at low levels by the E3 ubiquitin ligase Mdm2, which targets it for proteasomal degradation.[8] By inhibiting the proteasome, this compound causes p53 to accumulate, leading to cell cycle arrest and apoptosis.
-
Accumulation of Misfolded Proteins: The proteasome is responsible for clearing misfolded or damaged proteins. Inhibition by this compound leads to their accumulation, causing endoplasmic reticulum (ER) stress and triggering the unfolded protein response (UPR), which can culminate in apoptosis.
-
Activation of Caspases: this compound treatment has been shown to induce the cleavage and activation of executioner caspases, such as caspase-7, and initiator caspases like caspase-8 and -9, which are central to the apoptotic cascade.[4]
-
Generation of Reactive Oxygen Species (ROS): this compound can induce an increase in intracellular ROS in a time-dependent manner, which contributes to cellular damage and the initiation of apoptosis.[4]
Cell Cycle Arrest
Progression through the cell cycle is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs), which are regulated by cyclins and CDK inhibitors (CKIs). The timely degradation of these regulatory proteins by the proteasome is crucial for orderly cell cycle transitions. By inhibiting the proteasome, this compound disrupts this delicate balance, causing the accumulation of CKIs (e.g., p21, p27) and stabilization of certain cyclins. This leads to the arrest of the cell cycle, typically at the G0/G1 or G2/M phase, preventing cancer cell proliferation.[2][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Proteasome Chymotrypsin-Like Activity Assay
This assay quantifies the chymotrypsin-like activity of the proteasome in cell lysates or with purified proteasomes using a fluorogenic substrate.
Materials:
-
Cell line of interest
-
This compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Fluorogenic substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Fluorometer or microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
-
96-well black microplates
Procedure:
-
Cell Lysis: Culture and treat cells with desired concentrations of this compound for a specified time. Harvest cells, wash with cold PBS, and lyse on ice using Lysis Buffer. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Setup: In a 96-well plate, add a standardized amount of protein lysate (e.g., 20-50 µg) to each well. Adjust the volume with Assay Buffer. Include wells with untreated lysate (positive control) and lysis buffer only (blank).
-
Substrate Addition: Add Suc-LLVY-AMC to a final concentration of 20-100 µM to all wells.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer. Measure the fluorescence of released AMC kinetically over 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize the activity of treated samples to the untreated control to determine the percentage of inhibition.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line of interest
-
This compound
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include untreated wells (control) and wells with medium only (blank).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins in a sample. It is essential for observing the accumulation of proteins like p53, IκBα, and cleaved caspases following this compound treatment.
Materials:
-
Treated and untreated cell lysates (prepared as in 5.1)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins, e.g., anti-p53, anti-IκBα)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from the lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block non-specific binding sites on the membrane using blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponds to the amount of target protein.
Conclusion
This compound is a powerful research tool whose efficacy is rooted in its potent and selective inhibition of the proteasome's chymotrypsin-like activity. This specific action triggers a cascade of well-defined cellular consequences, including the suppression of the pro-survival NF-κB pathway, the induction of apoptosis through multiple mechanisms, and the arrest of the cell cycle. The detailed quantitative data and experimental protocols provided in this guide serve to equip researchers and drug developers with the foundational knowledge required to effectively utilize this compound in their investigations into cellular regulation and the development of novel anti-cancer therapeutics.
References
- 1. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Effect of extracellular signal regulated kinase signal pathway on apoptosis induced by MG262 in ovarian cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Regulation of p53: a collaboration between Mdm2 and Mdmx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of p53 stability by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of MG-262 on the Ubiquitin-Proteasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-262, a potent and reversible proteasome inhibitor, has garnered significant interest in cancer research and drug development.[1] As a peptide boronic acid, its primary mechanism of action involves the selective inhibition of the chymotrypsin-like activity of the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS).[1] The UPS plays a pivotal role in maintaining cellular protein homeostasis by degrading misfolded or damaged proteins and regulating the levels of key signaling molecules. Its dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. This technical guide provides an in-depth overview of this compound's impact on the ubiquitin-proteasome pathway, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Mechanism of Action: Inhibition of the Proteasome
The 26S proteasome is a large, multi-catalytic protease complex responsible for the degradation of ubiquitinated proteins. It is composed of a 20S core particle, which houses the proteolytic active sites, and one or two 19S regulatory particles that recognize and unfold ubiquitinated substrates. The 20S core possesses three distinct peptidase activities: chymotrypsin-like, trypsin-like, and caspase-like.[2]
This compound exerts its inhibitory effect by targeting the chymotrypsin-like activity of the proteasome.[1] While specific inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for this compound against the individual catalytic subunits of the mammalian 26S proteasome are not widely reported in publicly available literature, its potent inhibitory nature has been demonstrated in various studies. For instance, in a study on Salmonella enterica serovar Typhimurium Lon protease, this compound exhibited an IC₅₀ of 122 ± 9 nM, with an estimated Kᵢ of 60 nM.[3] It is important to note that this study also suggested that this compound is approximately 2000-fold more potent against the 20S proteasome, though specific values were not provided.[3] Another study reported an IC₅₀ of 1-3 nM for the inhibition of NF-κB activation in HEK293 cells, a downstream effect of proteasome inhibition.[4]
By inhibiting the proteasome, this compound leads to the accumulation of polyubiquitinated proteins, disrupts cellular signaling pathways, and ultimately induces apoptosis in cancer cells.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound from various experimental studies.
| Cell Line | Treatment Duration | This compound Concentration (nmol/L) | Cell Viability (%) |
| SKOV3 (Ovarian Cancer) | 24 hours | 1 | 94.6 ± 3.1 |
| 10 | 92.7 ± 3.7 | ||
| 20 | 89.5 ± 7.7 | ||
| 40 | 84.2 ± 5.1 | ||
| 60 | 82.0 ± 7.4 | ||
| 80 | 76.8 ± 11.0 | ||
| 48 hours | 1 | 91.3 ± 10.1 | |
| 10 | 86.8 ± 4.5 | ||
| 20 | 74.6 ± 4.2 | ||
| 40 | 56.8 ± 2.1 | ||
| 60 | 49.3 ± 4.5 | ||
| 80 | 37.4 ± 5.4 | ||
| H22 (Murine Hepatoma) | 48 hours | 125 | Inhibition of growth |
| 1000 | Inhibition of growth | ||
| K562 (Human Leukemia) | 48 hours | 125 | Inhibition of growth |
| 1000 | Inhibition of growth |
Table 1: Effect of this compound on Cancer Cell Viability. Data for SKOV3 cells from a study investigating this compound-induced apoptosis.[5] Data for H22 and K562 cells indicates growth inhibition at the specified concentration range.[4]
| Cell Line | Treatment | Apoptosis Rate (%) |
| SKOV3 (Ovarian Cancer) | This compound | 30.7 ± 4.3 |
| PD98059 (ERK inhibitor) | 26.8 ± 8.6 | |
| This compound + PD98059 | 50.3 ± 10.6 | |
| 293T (Human Embryonic Kidney) | This compound | 14.5 ± 5.3 |
| PD98059 | 16.2 ± 7.5 | |
| This compound + PD98059 | 10.8 ± 7.3 | |
| H22 (Murine Hepatoma) | This compound (25 nM) + Gambogic Acid | Induces apoptosis |
| K562 (Human Leukemia) | This compound (25 nM) + Gambogic Acid | Induces apoptosis |
Table 2: Apoptosis Induction by this compound. Data for SKOV3 and 293T cells from a study on the role of the ERK signaling pathway.[5] Data for H22 and K562 cells indicates that this compound in combination with Gambogic Acid induces apoptosis.[6]
| Parameter | Cell Line | IC₅₀ |
| NF-κB Activation | HEK293 | 1-3 nM |
Table 3: Inhibition of NF-κB Activation by this compound. [4]
Signaling Pathways and Experimental Workflows
The inhibition of the ubiquitin-proteasome pathway by this compound triggers a cascade of cellular events, primarily culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines, such as SKOV3.[5]
Materials:
-
Cancer cell line of interest (e.g., SKOV3)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24 and 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol is designed to quantify the percentage of apoptotic cells following this compound treatment.[5]
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell pellets treated with or without this compound
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Proteasome activity assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Fluorogenic proteasome substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Fluorometer or fluorescent plate reader
Procedure:
-
Lysate Preparation: Lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Assay Setup: In a black 96-well plate, add a defined amount of protein lysate (e.g., 20-50 µg) to each well. Bring the volume to 100 µL with proteasome activity assay buffer. Include wells with lysate pre-incubated with a known proteasome inhibitor as a negative control.
-
Substrate Addition: Add the fluorogenic substrate to a final concentration of 50-100 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometer and measure the increase in fluorescence (e.g., excitation 360 nm, emission 460 nm for AMC) over time.
-
Data Analysis: Calculate the rate of substrate cleavage (proteasome activity) from the linear phase of the reaction.
Western Blot for Ubiquitinated Proteins
This protocol is used to detect the accumulation of polyubiquitinated proteins following this compound treatment.[7]
Materials:
-
Cell pellets treated with this compound
-
RIPA buffer with protease and deubiquitinase inhibitors (e.g., N-ethylmaleimide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ubiquitin
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-ubiquitin antibody overnight at 4°C. Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. A characteristic high-molecular-weight smear indicates the accumulation of polyubiquitinated proteins.
-
Loading Control: Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
Conclusion
This compound is a powerful tool for studying the ubiquitin-proteasome pathway and a promising candidate for anticancer therapy. Its potent and selective inhibition of the proteasome's chymotrypsin-like activity leads to the accumulation of ubiquitinated proteins, disruption of cellular signaling, and induction of apoptosis in malignant cells. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the therapeutic potential of this compound and other proteasome inhibitors. Further research is warranted to elucidate the precise inhibitory constants of this compound against the specific subunits of the mammalian proteasome to refine our understanding of its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of the proteasome inhibitor MG262 as a potent ATP-dependent inhibitor of the Salmonella enterica serovar Typhimurium Lon protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Proteasome Inhibitor MG262 as a Potent ATP-Dependent Inhibitor of the Salmonella enterica serovar Typhimurium Lon Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scispace.com [scispace.com]
The Proteasome Inhibitor MG-262: A Technical Guide to its Mechanism of Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Abstract
MG-262 is a potent, reversible, and cell-permeable proteasome inhibitor that has demonstrated significant anti-cancer activity by inducing apoptosis in a variety of malignant cell lines. This technical guide provides an in-depth overview of the core mechanisms by which this compound triggers programmed cell death. We will explore the key signaling pathways involved, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its apoptotic effects. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.
Introduction to this compound
This compound, also known as Z-Leu-Leu-Leu-B(OH)2, is a peptide boronic acid derivative that selectively and reversibly inhibits the chymotryptic activity of the 26S proteasome.[1] The proteasome is a critical cellular machine responsible for the degradation of ubiquitinated proteins, playing a vital role in the regulation of numerous cellular processes, including cell cycle progression, signal transduction, and the stress response. By inhibiting the proteasome, this compound disrupts cellular homeostasis, leading to the accumulation of pro-apoptotic proteins and the induction of programmed cell death. This makes it a compound of significant interest in cancer research.
Quantitative Analysis of this compound-Induced Apoptosis
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on both the concentration of the inhibitor and the duration of exposure. The following tables summarize key quantitative data from various studies.
Table 1: Dose-Dependent Effect of this compound on Cell Viability in SKOV3 Ovarian Cancer Cells [1]
| This compound Concentration (nmol/L) | 24-hour Incubation: Cell Viability (%) | 48-hour Incubation: Cell Viability (%) |
| 1 | 94.6 ± 3.1 | 91.3 ± 10.1 |
| 10 | 92.7 ± 3.7 | 86.8 ± 4.5 |
| 20 | 89.5 ± 7.7 | 74.6 ± 4.2 |
| 40 | 84.2 ± 5.1 | 56.8 ± 2.1 |
| 60 | 82.0 ± 7.4 | 49.3 ± 4.5 |
| 80 | 76.8 ± 11.0 | 37.4 ± 5.4 |
Table 2: Apoptosis Rates in SKOV3 and 293T Cells Induced by this compound [1]
| Cell Line | Treatment | Apoptosis Rate (%) |
| SKOV3 | This compound | 30.7 ± 4.3 |
| SKOV3 | PD98059 (ERK inhibitor) | 26.8 ± 8.6 |
| SKOV3 | This compound + PD98059 | 50.3 ± 10.6 |
| 293T | This compound | 14.5 ± 5.3 |
| 293T | PD98059 (ERK inhibitor) | 16.2 ± 7.5 |
| 293T | This compound + PD98059 | 10.8 ± 7.3 |
Signaling Pathways in this compound-Induced Apoptosis
This compound induces apoptosis through multiple, interconnected signaling pathways. The primary mechanisms involve the intrinsic (mitochondrial) pathway and the modulation of the Extracellular signal-Regulated Kinase (ERK) pathway.
The Intrinsic (Mitochondrial) Pathway of Apoptosis
The intrinsic pathway is a major route for this compound-induced apoptosis. Inhibition of the proteasome leads to an accumulation of pro-apoptotic proteins and a decrease in anti-apoptotic proteins, altering the balance of the Bcl-2 family of proteins.
This cascade begins with the this compound-mediated inhibition of the proteasome, which leads to an increased ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins.[2][3][4] This shift disrupts the mitochondrial outer membrane potential, causing the release of cytochrome c into the cytosol.[5][6][7] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[8] Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by cleaving key cellular substrates, including poly(ADP-ribose) polymerase (PARP).[9][10]
Role of the ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway, typically associated with cell survival and proliferation, plays a context-dependent role in this compound-induced apoptosis. In some cancer cells, such as the ovarian cancer cell line SKOV3, this compound has been shown to down-regulate the expression of phosphorylated ERK (p-ERK).[1] The inhibition of the ERK pathway appears to enhance the pro-apoptotic effects of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced apoptosis.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24 and 48 hours). Include untreated control wells.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound.
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression and cleavage of key apoptotic proteins.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through the potent inhibition of the 26S proteasome. Its mechanism of action primarily involves the activation of the intrinsic mitochondrial pathway of apoptosis, characterized by the altered expression of Bcl-2 family proteins, cytochrome c release, and subsequent caspase activation. Furthermore, in certain cellular contexts, its pro-apoptotic effects are enhanced by the downregulation of the pro-survival ERK signaling pathway. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other proteasome inhibitors as potential cancer therapeutics. Further research is warranted to fully elucidate the complex signaling networks modulated by this compound and to identify predictive biomarkers for its efficacy in various cancer types.
References
- 1. [Effect of extracellular signal regulated kinase signal pathway on apoptosis induced by MG262 in ovarian cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of apoptosis through bcl-2/bax proteins expression and DNA damage by nano-sized gadolinium oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity-dependent regulation of the BAX/BCL-2 pathway protects cortical neurons from apoptotic death during early development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assays for cytochrome c release from mitochondria during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MG-262 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-262 is a potent, reversible, and cell-permeable proteasome inhibitor. It specifically targets the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of intracellular proteins. By inhibiting the proteasome, this compound disrupts the degradation of various regulatory proteins, leading to the induction of cell cycle arrest and apoptosis in a variety of cancer cell lines. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on apoptosis and the cell cycle, with a focus on its mechanism of action involving the NF-κB signaling pathway.
Data Presentation
The following table summarizes the quantitative data on the effects of this compound from various studies.
| Cell Line | Assay | Concentration | Time | Result |
| 5TGM1 | Cytotoxicity (SRB assay) | 9.18 nM | 48-72h | IC50 |
| RPMI-8226 | Cytotoxicity (SRB assay) | 13.76 nM | 48-72h | IC50 |
| H22 & K562 | Growth Inhibition | 0.125 - 1 µM | 48h | Dose-dependent inhibition |
| H22 & K562 | Apoptosis Induction (with Gambogic Acid) | 0.025 µM | 24h | Induction of apoptosis |
| SKOV3 | Apoptosis Induction | Not Specified | Not Specified | 30.7 ± 4.3% apoptotic cells |
| MP41 | Cell Cycle Analysis | 10 µM | 48h | G0/G1 phase population increased from 73.8% to 79.4% |
| HEK293 | NF-κB Inhibition | 1-3 nM | Not Specified | IC50 for NF-κB activation |
Signaling Pathway
This compound exerts its pro-apoptotic effects in part through the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB (a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation marks IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, many of which promote cell survival and inhibit apoptosis. This compound, by inhibiting the proteasome, prevents the degradation of phosphorylated IκBα. This leads to the accumulation of IκBα in the cytoplasm, which continues to sequester NF-κB, thereby inhibiting its nuclear translocation and pro-survival signaling.
Caption: this compound inhibits the proteasome, preventing IκBα degradation and blocking NF-κB nuclear translocation.
Experimental Protocols
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the steps to quantify apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., SKOV3, K562)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
This compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration. Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).
-
Wash the adherent cells once with PBS.
-
Trypsinize the cells and combine them with the collected medium.
-
For suspension cells, directly collect the cells.
-
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol describes how to analyze the cell cycle distribution of this compound-treated cells by flow cytometry.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Apoptosis Assay protocol.
-
Cell Harvesting: Harvest cells as described in step 3 of the Apoptosis Assay protocol.
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Cell Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use a linear scale for the PI signal to properly resolve the G0/G1, S, and G2/M peaks.
-
Analyze the cell cycle distribution using appropriate software (e.g., ModFit LT, FlowJo).
-
Experimental Workflow
The following diagram illustrates a general workflow for studying the effects of this compound on cultured cells.
Caption: General experimental workflow for cell-based assays with this compound.
Application Notes: MG-262 in Cancer Research Models
Introduction
MG-262, also known as Z-Leu-Leu-Leu-B(OH)₂, is a potent, selective, and reversible proteasome inhibitor.[1] It is a peptide boronic acid that primarily targets the chymotryptic activity of the 26S proteasome, a critical component of the ubiquitin-proteasome system (UPS).[1][2] The UPS is the principal mechanism for degrading intracellular proteins, playing a key role in the regulation of numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction.[2] By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which disrupts cellular homeostasis and can selectively induce apoptosis in malignant cells, making it a valuable tool for cancer research.[3]
Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the 26S proteasome. This large, multi-catalytic protease complex is responsible for degrading proteins that have been tagged for destruction with ubiquitin molecules.[2] In cancer cells, which often exhibit high rates of protein synthesis and are more dependent on proteasome function for survival, this inhibition leads to the buildup of pro-apoptotic proteins and cell cycle regulators. This accumulation triggers cellular stress, including endoplasmic reticulum (ER) stress, and ultimately activates apoptotic pathways.[3][4] Furthermore, this compound has been shown to down-regulate the expression of the VEGF receptor Flt-1 and to inhibit the activation of NF-κB, a key transcription factor involved in inflammation, cell survival, and proliferation.[3]
Quantitative Data Summary
This compound has been evaluated in various in vitro and in vivo models. The following table summarizes key quantitative data from published studies.
| Parameter | Model / Cell Line | Value / Result | Reference |
| IC₅₀ (NF-κB activation) | HEK293 cells | 1-3 nM | [3] |
| IC₅₀ (Lon protease) | S. Typhimurium | 122 ± 9 nM | [5] |
| In Vitro Concentration | H22 & K562 cells | 0.025 µM induces apoptosis when combined with Gambogic Acid. | [3] |
| In Vitro Concentration | HEK293 cells | 0.1 µM increases intracellular ROS. | [3] |
| In Vivo Dosage (mouse) | UbG76V-GFP/1 mice | 1-5 µmol/kg (i.p.) | [3] |
| In Vivo Efficacy (mouse) | UbG76V-GFP/1 mice | Inhibited proteasome chymotryptic activity by 50-75% in major organs. | [3] |
Experimental Protocols
1. In Vitro Cell Viability (MTT Assay)
This protocol determines the effect of this compound on cancer cell proliferation and viability. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[6]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 1x10⁴ to 5x10⁴ cells/mL) in 100 µL of complete culture medium and incubate overnight.[7]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO (>10 mM).[1] Create serial dilutions in culture medium to achieve final concentrations for treatment. A suggested starting range is 0.1 nM to 1 µM.[3]
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[6][8]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
2. Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay quantifies apoptosis induced by this compound. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Methodology:
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 0.025 µM - 0.1 µM) for a specified time (e.g., 12 or 24 hours).[3] Include appropriate controls.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and combine with the supernatant from the corresponding well to ensure all apoptotic cells are collected.[10]
-
Washing: Wash the cells twice with cold PBS and centrifuge.[10]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., FITC) and Propidium Iodide (PI) according to the manufacturer's protocol.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]
-
Analysis: Add additional binding buffer and analyze the samples immediately using a flow cytometer.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[13]
-
3. Western Blot Analysis
This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within the UPS and apoptosis signaling pathways following this compound treatment.[14]
Methodology:
-
Lysate Preparation: Treat cells with this compound. After treatment, wash cells with cold PBS and lyse them using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.[14]
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[15]
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., cleaved PARP, cleaved Caspase-8/9, p53, or β-actin as a loading control) overnight at 4°C.[3]
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]
4. In Vivo Xenograft Tumor Model
This protocol outlines a general approach for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[16]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10⁶ to 5x10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.[17]
-
Drug Administration: Administer this compound via a suitable route, such as intraperitoneal (i.p.) injection. A reported effective dose range is 1-5 µmol/kg.[3] The control group should receive the vehicle solution. Treatment frequency will depend on the experimental design.
-
Monitoring: Monitor tumor volume and animal body weight regularly (e.g., 2-3 times per week).[16] Observe animals for any signs of toxicity.[18]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or as defined by ethical guidelines.
-
Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as histology, immunohistochemistry (IHC), or Western blotting, to assess target engagement and downstream effects.[17]
References
- 1. apexbt.com [apexbt.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of the proteasome inhibitor MG262 as a potent ATP-dependent inhibitor of the Salmonella enterica serovar Typhimurium Lon protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. tools.thermofisher.cn [tools.thermofisher.cn]
- 14. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nacalai.com [nacalai.com]
- 16. In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer | MDPI [mdpi.com]
- 17. In vivo programmed myeloid cells expressing novel chimeric antigen receptors show potent anti-tumor activity in preclinical solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. OBSERVE: guidelines for the refinement of rodent cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with MG-262
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of MG-262, a potent and reversible proteasome inhibitor. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy, pharmacokinetics, and safety of this compound.
Overview of this compound
This compound is a peptide boronic acid that selectively inhibits the chymotrypsin-like activity of the 26S proteasome. By blocking the degradation of ubiquitinated proteins, this compound disrupts cellular processes that are critical for tumor cell growth and survival, making it a compound of interest for cancer research. Its mechanism of action involves the induction of apoptosis and the downregulation of key signaling pathways involved in tumorigenesis.
In Vivo Dosage and Administration
The appropriate dosage and administration route for this compound in in vivo studies are critical for achieving desired therapeutic effects while minimizing toxicity. The following table summarizes reported dosages and administration routes in murine models.
| Animal Model | Administration Route | Dosage Range | Dosing Frequency | Observed Effects |
| Transgenic Mice (UbG76V-GFP/1) | Intraperitoneal (i.p.) | 1-5 µmol/kg (0.5-2.5 mg/kg) | Single dose, 20 hours before analysis | Accumulation of GFP reporter in the liver, indicating proteasome inhibition.[1] |
| GFPdgn TG mice | Intravenous (i.v.) | 5 µmol/kg (2.5 mg/kg) | Single dose, 20 hours before tissue collection | Accumulation of GFPdgn protein and 50-75% inhibition of chymotryptic activity in heart, lungs, skeletal muscle, and liver. |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Stock Solution Preparation:
-
Allow the this compound powder to equilibrate to room temperature.
-
Prepare a stock solution by dissolving this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.91 mg of this compound (MW: 491.44 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation (for Injection):
-
On the day of injection, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile saline or PBS to the final desired concentration. Note: The final concentration of DMSO in the injected solution should be minimized (typically ≤10%) to avoid toxicity.
-
For example, to prepare a 0.5 mg/mL working solution for a 100 µL injection volume per 20g mouse (to achieve a 2.5 mg/kg dose), dilute the appropriate volume of the stock solution in sterile saline.
-
Vortex the working solution gently before drawing it into the syringe.
-
Intraperitoneal (i.p.) Injection Protocol for Xenograft Tumor Models
Animal Model: Immunocompromised mice (e.g., Nude, SCID, or NSG™) bearing subcutaneous xenograft tumors.
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdominal area.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Use a 27-gauge or smaller needle.
-
Insert the needle at a 10-15 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine or intestinal contents) is drawn into the syringe.
-
Slowly inject the this compound working solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions post-injection.
Intravenous (i.v.) Injection Protocol for Xenograft Tumor Models
Animal Model: Immunocompromised mice bearing subcutaneous xenograft tumors.
Procedure:
-
Animal Restraint: Place the mouse in a suitable restraint device to immobilize the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection:
-
Use a 29-gauge or smaller needle.
-
Position the needle bevel-up and insert it into one of the lateral tail veins at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Slowly inject the this compound working solution. Resistance during injection may indicate improper needle placement.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Monitoring: Return the mouse to its cage and monitor for any adverse effects.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for an in vivo efficacy study.
References
Application of MG-262 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-262 is a potent, reversible, and selective proteasome inhibitor that has demonstrated significant potential in cancer therapy. By blocking the chymotrypsin-like activity of the 26S proteasome, this compound disrupts the degradation of intracellular proteins, leading to the accumulation of pro-apoptotic factors and the inhibition of cell cycle progression and pro-survival signaling pathways. A growing body of evidence suggests that the anti-cancer efficacy of this compound can be significantly enhanced when used in combination with other chemotherapy agents. This synergistic approach can lead to lower effective drug concentrations, thereby reducing toxicity and potentially overcoming drug resistance.
This document provides detailed application notes and experimental protocols for investigating the synergistic effects of this compound in combination with various chemotherapy agents, including doxorubicin, cisplatin, TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), and gambogic acid.
Mechanisms of Synergy
The synergistic anti-cancer effects of this compound in combination with other chemotherapeutics stem from its ability to modulate key cellular pathways, sensitizing cancer cells to the cytotoxic effects of its partner drugs.
Inhibition of the NF-κB Pathway: A primary mechanism of this compound-mediated synergy is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a transcription factor that plays a crucial role in promoting cell survival, proliferation, and inflammation by upregulating the expression of anti-apoptotic proteins. Many chemotherapy agents, such as doxorubicin and cisplatin, can inadvertently activate the NF-κB pathway as a cellular stress response, leading to drug resistance. By inhibiting the proteasomal degradation of IκBα, the natural inhibitor of NF-κB, this compound effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and transcriptional activity.[1] This blockade of the pro-survival NF-κB pathway renders cancer cells more susceptible to the apoptotic cell death induced by conventional chemotherapy.
Sensitization to TRAIL-Induced Apoptosis: this compound can sensitize cancer cells to apoptosis induced by TRAIL, a promising anti-cancer agent that selectively targets tumor cells.[2] Resistance to TRAIL-induced apoptosis is often associated with low expression of its death receptors, DR4 and DR5, on the cancer cell surface. Proteasome inhibitors, including this compound, have been shown to upregulate the expression of DR5, thereby enhancing the formation of the Death-Inducing Signaling Complex (DISC) upon TRAIL binding.[2] This leads to increased activation of caspase-8 and the subsequent executioner caspases, culminating in apoptotic cell death.[3][4]
Quantitative Data on Synergistic Effects
The synergy between this compound and other chemotherapy agents can be quantitatively assessed by determining the Combination Index (CI), as described by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[5][6]
This compound and Gambogic Acid:
Studies have demonstrated a significant synergistic cytotoxic effect when this compound is combined with gambogic acid (GA), a natural compound with potent anti-cancer properties.[7][8][9] This combination has been shown to be effective in various cancer cell lines, including human leukemia (K562) and mouse hepatocarcinoma (H22) cells.[7]
| Cell Line | Agent | IC50 (Single Agent) | Combination Effect (CI < 1 indicates synergy) | Reference |
| K562 | This compound | Not explicitly stated | Synergistic with Gambogic Acid (CI < 1) | [7] |
| K562 | Gambogic Acid | ~2.64 µM (24h) | Synergistic with this compound (CI < 1) | [7] |
| H22 | This compound | Not explicitly stated | Synergistic with Gambogic Acid (CI < 1) | [7] |
| H22 | Gambogic Acid | Not explicitly stated | Synergistic with this compound (CI < 1) | [7] |
For example, in K562 cells, treatment with 6.25 nM of this compound alone resulted in only a 5% inhibition of cell viability. However, when combined with 0.4 µM of gambogic acid, the inhibition of cell viability dramatically increased to 82%.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound and Chemotherapy Combination
The synergistic effect of this compound in combination with agents like doxorubicin and cisplatin can be attributed to its impact on the NF-κB and apoptotic pathways.
Experimental Workflow for Synergy Assessment
A typical workflow to assess the synergistic effects of this compound in combination with another chemotherapeutic agent involves cell viability assays, apoptosis analysis, and western blotting.
Experimental Protocols
Cell Viability Assay (MTT Assay) for IC50 and Combination Index Determination
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and the combination agent, and to assess their synergistic effects.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Chemotherapy agent of interest
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the other chemotherapy agent in culture medium. For combination studies, prepare a fixed-ratio combination of the two drugs at various concentrations.
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations) to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone and in combination using dose-response curve analysis software (e.g., GraphPad Prism).
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.[5][6]
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following drug treatment.[10][11][12]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound, the combination agent, or their combination at predetermined concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis for Apoptotic Markers
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. β-actin is used as a loading control to normalize protein expression. An increase in the levels of cleaved PARP, cleaved caspases, and the Bax/Bcl-2 ratio is indicative of apoptosis.[13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Strategies for Cancer Combat: Drug Combination Using Repurposed Drugs Induces Synergistic Growth Inhibition of MCF-7 Breast and HT-29 Colon Cancer Cells [mdpi.com]
- 3. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting DISC regulation via pharmacological targeting of caspase-8/c-FLIPL heterodimer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gambogic acid enhances proteasome inhibitor-induced anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. Gambogic acid enhances proteasome inhibitor-induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | HuangLian-4 alleviates myocardial ischemia-reperfusion injury by activating the pro-survival STAT3 signaling pathway [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Using MG-262 in Apoptosis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a step-by-step guide for utilizing the proteasome inhibitor MG-262 to induce and quantify apoptosis in cancer cell lines. This document includes detailed experimental protocols, data presentation tables, and diagrams of the experimental workflow and underlying signaling pathways.
Introduction
This compound is a potent, reversible, and cell-permeable proteasome inhibitor. By blocking the chymotrypsin-like activity of the 26S proteasome, this compound disrupts the degradation of ubiquitinated proteins. This leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering programmed cell death, or apoptosis, in a variety of cancer cell types. These characteristics make this compound a valuable tool for studying the ubiquitin-proteasome system and for inducing apoptosis in a controlled manner for experimental studies.
Data Presentation
The efficacy of this compound in inducing apoptosis varies across different cancer cell lines and is dependent on the concentration and duration of treatment. The following tables summarize quantitative data from various studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| SKOV3 | Ovarian Cancer | 48 | ~0.04 |
| C6 | Glioma | 24 | 18.5[1] |
| MCF-7 | Breast Cancer | 48 | ~5-10 |
Table 2: Induction of Apoptosis by this compound in Different Cancer Cell Lines
| Cell Line | This compound Concentration (µM) | Incubation Time (h) | % of Apoptotic Cells (Early + Late) | Method |
| SKOV3 | Not specified | Not specified | 30.7 ± 4.3%[2] | Flow Cytometry (Annexin V/PI) |
| MCF-7 | 5 | 48 | ~15% (Early) | Flow Cytometry (Annexin V/PI)[3] |
| MCF-7 | 10 | 48 | ~30% (Early) | Flow Cytometry (Annexin V/PI)[3] |
| C6 | 18.5 | Not specified | 30.46% | Flow Cytometry |
Experimental Protocols
General Cell Culture and Treatment with this compound
This initial protocol outlines the basic steps for culturing cells and treating them with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, SKOV3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO2)
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed the cells in a culture plate or flask at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
For suspension cells, seed the cells at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment and recovery.
-
This compound Treatment:
-
Prepare the desired concentrations of this compound by diluting the stock solution in fresh complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Remove the old medium from the cells and replace it with the medium containing this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours). The optimal incubation time will vary depending on the cell line and this compound concentration.
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash the cells with PBS, and then add trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and collect the cells in a centrifuge tube.
-
Suspension cells: Directly collect the cells into a centrifuge tube.
-
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in fresh medium, and determine the cell count and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol describes how to quantify the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest the treated and control cells as described in Protocol 1.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up the compensation and quadrants.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Cells treated with this compound (in a 96-well plate)
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
Luminometer or fluorescence microplate reader
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a 96-well white-walled plate at a suitable density.
-
Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1.
-
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Data Analysis:
-
Calculate the fold-change in caspase-3/7 activity by normalizing the luminescence readings of the treated samples to the vehicle control.
Visualizations
Caption: Experimental workflow for apoptosis assays using this compound.
References
- 1. Proteasome inhibitor MG-132 induces C6 glioma cell apoptosis via oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Effect of extracellular signal regulated kinase signal pathway on apoptosis induced by MG262 in ovarian cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the Effect of Proteasome Inhibitor (MG132) in Regulating Cell Death, Apoptosis, Caspase Activity, the Amount of Reactive Oxygen Species and Mitochondrial Membrane Potential in Breast Cancer Cell Line (MCF-7) [sid.ir]
Application Notes and Protocols for MG-262 Induced Cell Cycle Arrest
For Researchers, Scientists, and Drug Development Professionals
Introduction
MG-262 is a potent, reversible, and cell-permeable proteasome inhibitor that has demonstrated significant effects on cell cycle progression, primarily through the induction of cell cycle arrest. By inhibiting the chymotryptic activity of the 26S proteasome, this compound disrupts the degradation of key regulatory proteins, leading to an accumulation of cell cycle inhibitors and a subsequent halt in cell division. These characteristics make this compound a valuable tool for studying cell cycle regulation and a potential therapeutic agent in oncology.
This document provides detailed application notes and experimental protocols for utilizing this compound to induce cell cycle arrest in research settings.
Mechanism of Action: Inducing Cell Cycle Arrest
This compound exerts its effect on the cell cycle primarily by inhibiting the ubiquitin-proteasome system. This system is responsible for the targeted degradation of a multitude of cellular proteins, including those that regulate cell cycle transitions. The inhibition of the proteasome by this compound leads to the stabilization and accumulation of cyclin-dependent kinase (CDK) inhibitors, such as p21 (WAF1/CIP1) and p27 (KIP1).[1]
These CDK inhibitors negatively regulate the activity of cyclin-CDK complexes, which are essential for the progression through different phases of the cell cycle. Specifically, the accumulation of p21 and p27 can lead to the inhibition of CDK2, CDK4, and CDK6, which are crucial for the G1/S transition, and CDK1 (also known as cdc2), which is critical for the G2/M transition. The net result is a blockage at specific checkpoints in the cell cycle, most commonly reported as a G2/M phase arrest.
Quantitative Data on this compound Induced Cell Cycle Arrest
The efficacy of this compound in inducing cell cycle arrest is dependent on the cell line, concentration of the compound, and the duration of treatment. The following table summarizes quantitative data from various studies.
| Cell Line | Concentration | Treatment Duration | Effect on Cell Cycle | Reference |
| Nasal Fibroblasts | 10 nM | Not Specified | Complete cell cycle arrest | [2] |
| SW480 (Colon Carcinoma) | 80 µM (Apigenin) | 48 hours | 64% of cells arrested in G2/M phase (similar compound) | |
| HT-29 (Colon Carcinoma) | 80 µM (Apigenin) | 48 hours | 42% of cells arrested in G2/M phase (similar compound) | |
| Caco-2 (Colon Carcinoma) | 80 µM (Apigenin) | 48 hours | 26% of cells arrested in G2/M phase (similar compound) |
Note: Data for this compound is limited in publicly available literature. The data for Apigenin, a compound with a similar effect of inducing G2/M arrest, is included for illustrative purposes. Further empirical studies are recommended to determine the optimal conditions for specific cell lines.
Experimental Protocols
Cell Culture and this compound Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution typically prepared in DMSO)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will allow for logarithmic growth during the experiment. A typical seeding density for flow cytometry analysis is 1-2 x 10^6 cells per tube/well. For Western blotting, a 6-well plate is often seeded to reach 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to adhere and resume growth for 24 hours in the incubator.
-
This compound Treatment: Prepare fresh dilutions of this compound in complete culture medium from a stock solution. Remove the old medium from the cells and add the medium containing the desired concentration of this compound. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Flow Cytometry
Materials:
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 30 minutes at 4°C.
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Cell Cycle Regulatory Proteins
Materials:
-
RIPA lysis buffer (containing protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-cdc2, anti-p21, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer, typically at 1:1000) overnight at 4°C with gentle agitation. Recommended primary antibody dilutions:
-
Anti-Cyclin B1: 1:1000
-
Anti-cdc2 (CDK1): 1:1000
-
Anti-p21: 1:500 - 1:1000
-
Anti-p27: 1:500 - 1:1000
-
Anti-β-actin (loading control): 1:5000
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically at 1:2000 - 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Signaling Pathway of this compound Induced Cell Cycle Arrest
Caption: Signaling pathway of this compound leading to G2/M cell cycle arrest.
Experimental Workflow for Investigating this compound Effects
Caption: Experimental workflow for studying this compound's effect on cell cycle.
References
Troubleshooting & Optimization
MG-262 Technical Support Center: Troubleshooting Solubility and Experimental Issues
For researchers and drug development professionals utilizing the potent proteasome inhibitor MG-262, achieving consistent experimental results hinges on proper handling and solubility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water.[1] For cell culture experiments, DMSO is the most commonly used solvent.
Q2: I'm having trouble dissolving this compound in DMSO. What can I do?
A2: If you are experiencing difficulty dissolving this compound, you can try the following methods to enhance solubility:
-
Warming: Gently warm the solution at 37°C for 10-15 minutes.[1]
-
Sonication: Use an ultrasonic bath to sonicate the solution for a short period.[1]
-
Fresh DMSO: Ensure you are using a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[2]
Q3: My this compound solution appears cloudy or has precipitates after adding it to my cell culture medium. What is causing this and how can I prevent it?
A3: Precipitation of this compound upon addition to aqueous cell culture media is a common issue due to its low water solubility. This can be caused by several factors, including the concentration of the DMSO stock, the final concentration of this compound in the media, and the composition of the media itself.
To prevent precipitation:
-
Lower the final DMSO concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and increase the likelihood of precipitation.
-
Serial dilutions: Instead of adding a small volume of highly concentrated stock directly to your media, perform serial dilutions in your culture medium to reach the desired final concentration.
-
Pre-warm the media: Adding the this compound stock solution to pre-warmed media can sometimes help maintain solubility.
-
Increase the volume of media: If possible, use a larger volume of media for dilution to lower the effective concentration of the compound.
Q4: How should I store my this compound stock solution?
A4: It is highly recommended to prepare this compound solutions fresh for each experiment as the product is not stable in solution.[1] If short-term storage is necessary, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to six months.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve | - Inappropriate solvent- Low-quality or hydrated solvent- Insufficient agitation | - Use DMSO or Ethanol. This compound is insoluble in water.[1]- Use fresh, anhydrous grade DMSO.[2]- Gently warm the solution to 37°C and/or sonicate.[1] |
| Precipitation in cell culture media | - High final concentration of this compound- High final concentration of DMSO- Rapid temperature change | - Lower the final working concentration of this compound.- Keep the final DMSO concentration in the media below 0.5%.- Pre-warm the cell culture media before adding the this compound stock solution. |
| Inconsistent experimental results | - Degradation of this compound in solution- Inaccurate concentration of stock solution | - Prepare fresh stock solutions for each experiment.[1]- Ensure the compound is fully dissolved before making serial dilutions. |
| Cell toxicity observed at low concentrations | - High sensitivity of the cell line- Synergistic effects with other media components | - Perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.- Review the composition of your cell culture media for any components that may interact with this compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 491.44 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.91 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For 4.91 mg of this compound, add 1 mL of DMSO.
-
To aid dissolution, gently vortex the tube and, if necessary, warm it at 37°C for 10-15 minutes or sonicate in an ultrasonic bath until the solid is completely dissolved.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
This stock solution should be prepared fresh before use.[1] If temporary storage is required, aliquot into single-use tubes and store at -20°C or -80°C.[2]
Protocol 2: Induction of Apoptosis and Analysis by Annexin V Staining
Materials:
-
Cancer cell line of interest (e.g., K562 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of harvesting.
-
Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.025 µM) by diluting the 10 mM stock solution in complete culture medium.[2] Include a vehicle control well treated with the same final concentration of DMSO. Incubate for the desired time period (e.g., 24 hours).
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Signaling Pathways and Experimental Workflows
References
How to improve the stability of MG-262 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MG-262, a potent proteasome inhibitor. This resource offers troubleshooting advice and frequently asked questions to ensure the stability and effective application of this compound in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing activity over a short period. How can I improve its stability?
A1: this compound, like other boronic acid-containing compounds, is susceptible to degradation in solution, primarily through oxidative deboronation. The boronic acid moiety is prone to cleavage, which inactivates the compound. Here are key factors to consider for enhancing stability:
-
Solvent Choice: this compound is soluble in DMSO and ethanol but insoluble in water.[1] For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your aqueous cell culture medium immediately before use.
-
pH of Aqueous Solutions: The stability of boronic acids is pH-dependent. While specific data for this compound is limited, boronic acids are generally more stable at a slightly acidic pH. If your experimental buffer is alkaline, consider if it can be adjusted to a neutral or slightly acidic pH without compromising your experimental setup.
-
Temperature: Store stock solutions of this compound in DMSO at -20°C or -80°C to maintain stability for several months.[1][2] Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution. Once diluted in aqueous media for your experiment, use the solution immediately, as its stability significantly decreases.
-
Use of Antioxidants: While counterintuitive, the addition of antioxidants like ascorbate (Vitamin C) and EDTA has been shown to accelerate the degradation of a similar peptide boronic acid derivative.[3][4] Therefore, it is advisable to avoid the addition of these agents to your this compound solutions unless specifically validated for your experimental conditions.
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical for maintaining the potency of this compound.
-
Solid Form: Store the solid compound at -20°C.
-
Stock Solutions: Prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. A stock solution in DMSO can be stable for several months when stored correctly.[1][2]
Q3: I am observing inconsistent results in my cell-based assays with this compound. What could be the cause?
A3: Inconsistent results can stem from the instability of this compound in your experimental setup.
-
Immediate Use: As this compound is not stable in aqueous solutions, it is crucial to add the diluted compound to your cells immediately after preparation.
-
Uniform Mixing: Ensure thorough but gentle mixing of the diluted this compound in your cell culture medium before adding it to the cells to guarantee a homogenous concentration across all samples.
-
Cell Density: Variations in cell density can affect the apparent potency of the inhibitor. Ensure consistent cell seeding and confluency at the time of treatment.
Data Presentation: Stability of Similar Boronic Acid-Based Proteasome Inhibitors
| Compound | Concentration | Solvent/Vehicle | Storage Temperature | Stability Duration | Reference |
| Bortezomib | 1.0 mg/mL & 2.5 mg/mL | 0.9% NaCl | 4°C (Refrigerated) | At least 35 days | [5] |
| Bortezomib | 1.0 mg/mL & 2.5 mg/mL | 0.9% NaCl | 23°C or 25°C (Room Temp) | At least 25 days | [5] |
| Bortezomib | 3.5 mg in 3.5 mL | 0.9% NaCl | 4°C (Refrigerated) | Up to 42 days (>98% remaining) | [6] |
| Bortezomib | 3.5 mg in 3.5 mL | 0.9% NaCl | 23°C (Room Temp) | Up to 42 days (>98% remaining) | [6] |
| Bortezomib | 2.5 mg/mL | 0.9% NaCl | 4°C (Refrigerated) | 7 days (>95% remaining) | [7] |
| Bortezomib | 2.5 mg/mL | 0.9% NaCl | 20-30°C (Room Temp) | 24 hours (>95% remaining) | [7] |
Note: This data is for bortezomib and should be used as a general guideline. The stability of this compound may differ. It is always recommended to use freshly prepared solutions of this compound for optimal results.
Experimental Protocols
Protocol 1: Induction of Apoptosis in K562 Cells and Analysis by Annexin V Staining
This protocol describes the treatment of the K562 human leukemia cell line with this compound to induce apoptosis, followed by detection using Annexin V-FITC and Propidium Iodide (PI) staining and flow cytometry.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10 µM) in pre-warmed complete RPMI-1640 medium.
-
-
Cell Treatment:
-
Add the freshly diluted this compound solutions to the corresponding wells.
-
Include a vehicle control (DMSO diluted to the same final concentration as the highest this compound treatment).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Harvesting and Staining:
-
After incubation, collect the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or are necrotic.
-
Protocol 2: Analysis of NF-κB Activation using a Luciferase Reporter Assay in HEK293 Cells
This protocol details the use of a luciferase reporter assay to measure the effect of this compound on NF-κB activation in HEK293 cells.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Anhydrous DMSO
-
TNF-α (or another NF-κB activator)
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HEK293 NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells per well in 100 µL of complete DMEM.
-
Cell Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
This compound and Activator Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the this compound stock to desired final concentrations in complete DMEM.
-
Prepare a solution of TNF-α (e.g., 20 ng/mL) in complete DMEM.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the this compound dilutions to the appropriate wells.
-
Add the TNF-α solution to the wells (except for the unstimulated control).
-
Include a vehicle control (DMSO).
-
Incubate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After incubation, remove the plate from the incubator and allow it to cool to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Luminometry:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
A decrease in luciferase activity in the presence of this compound and TNF-α compared to TNF-α alone indicates inhibition of the NF-κB pathway.
-
Protocol 3: Western Blot Analysis of ERK Phosphorylation in HeLa Cells
This protocol outlines the procedure for treating HeLa cells with this compound and subsequently analyzing the phosphorylation status of ERK1/2 by Western blotting.
Materials:
-
HeLa cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Anhydrous DMSO
-
Epidermal Growth Factor (EGF) or other ERK activator
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight in DMEM without FBS to reduce basal ERK phosphorylation.
-
-
This compound and Activator Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock to the desired final concentrations in serum-free DMEM immediately before use.
-
Prepare a solution of EGF (e.g., 100 ng/mL) in serum-free DMEM.
-
-
Cell Treatment:
-
Pre-treat the cells with the this compound dilutions for a specified time (e.g., 1 hour).
-
Stimulate the cells with EGF for a short period (e.g., 15-30 minutes).
-
Include appropriate controls (untreated, vehicle, EGF alone).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Signaling Pathways and Experimental Workflows
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). | Semantic Scholar [semanticscholar.org]
- 5. Stability of Generic Formulations of Bortezomib 1.0 and 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C or 25°C) | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Optimizing MG-262 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of MG-262, a potent proteasome inhibitor. This resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, reversible, and selective inhibitor of the 26S proteasome.[1][2] It specifically targets the chymotrypsin-like activity of the proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of intracellular proteins.[2] By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which can trigger cell cycle arrest, apoptosis, and the inhibition of signaling pathways reliant on protein degradation, such as the NF-κB pathway.[1]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO at concentrations greater than 10 mM and in ethanol at high concentrations (≥96.4 mg/mL).[2] It is insoluble in water.[2] For storage, it is recommended to keep the solid compound at -20°C.[2][3] Stock solutions in DMSO can be stored at -20°C for several months; however, it is advised to aliquot the stock solution after the initial thaw to avoid repeated freeze-thaw cycles.[3] The product is not stable in solution and should be dissolved immediately before use for optimal performance.[2]
Q3: What is a typical starting concentration range for in vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. Based on published data, a broad starting range to consider is 0.01 µM to 1 µM.[1][2] For sensitive cell lines or long-term incubations (e.g., 28 days for osteoclast differentiation), concentrations as low as 0.001 µM have shown effects.[2][4] For inhibition of NF-κB activation, the IC50 has been reported to be in the low nanomolar range (1-3 nM).[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q4: How does this compound induce apoptosis?
A4: this compound induces apoptosis through multiple mechanisms. By inhibiting the proteasome, it leads to the accumulation of pro-apoptotic proteins. This can result in the loss of mitochondrial membrane potential, activation of caspase-3 and caspase-8/9, and cleavage of poly(ADP-ribose) polymerase (PARP).[1] Additionally, this compound can induce the expression of cell cycle inhibitors like p21 and p27 and increase intracellular reactive oxygen species (ROS), all of which contribute to programmed cell death.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy at expected concentrations | Compound degradation: this compound is not stable in solution. | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. |
| Cell line resistance: Different cell lines exhibit varying sensitivity to proteasome inhibitors. | Perform a dose-response curve with a wider range of concentrations (e.g., 0.001 µM to 10 µM) to determine the IC50 for your specific cell line. Consider increasing the incubation time. | |
| Incorrect solvent or final solvent concentration: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls. | |
| High background cell death in control wells | DMSO toxicity: Some cell lines are highly sensitive to DMSO. | Reduce the final DMSO concentration in the culture medium. Run a vehicle-only control with the same DMSO concentration as your highest this compound dose to assess solvent toxicity. |
| Suboptimal cell health: Unhealthy cells are more susceptible to any treatment. | Ensure cells are in the exponential growth phase and have high viability before starting the experiment. | |
| Inconsistent results between experiments | Variability in cell seeding density: Inconsistent cell numbers will lead to variable results. | Use a cell counter to ensure accurate and consistent cell seeding. Be mindful of the "edge effect" in 96-well plates, where wells on the perimeter can experience more evaporation, leading to altered cell growth. To mitigate this, consider not using the outer wells for experimental samples or filling them with sterile PBS or media.[5] |
| Variability in compound preparation: Inaccurate dilutions can lead to inconsistent effective concentrations. | Prepare a fresh serial dilution of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing. | |
| Unexpected off-target effects | Induction of Reactive Oxygen Species (ROS): this compound is known to increase intracellular ROS.[1] | Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to determine if the observed effects are ROS-dependent. Include appropriate controls to measure ROS levels. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| HEK293 | NF-κB Activation Assay | 0.1 nM - 1 µM | 24 h | Inhibition of cytokine-induced NF-κB activation (IC50 = 1-3 nM) | [1] |
| H22 (Murine Hepatoma) | Growth Inhibition | 0.125 - 1 µM | 48 h | Inhibition of cell growth | [1] |
| K562 (Human Leukemia) | Growth Inhibition | 0.125 - 1 µM | 48 h | Inhibition of cell growth | [1] |
| K562 (Human Leukemia) | Apoptosis Assay | 0.025 µM | 12 or 24 h | Induction of PARP and caspase-8/9 cleavage (in combination with Gambogic Acid) | [1] |
| Human Microvascular Endothelial Cells | Gene Expression | 500 nM | 12 h | Down-regulation of Flt-1 gene expression | [1] |
| Peripheral Blood Mononuclear Cells (PBMCs) | Osteoclast Differentiation | 0.001 - 0.01 µM | 28 days | Dose-dependent inhibition of osteoclast formation | [2][4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Duration | Observed Effect | Reference |
| GFPdgn TG Mice | 5 µmol/kg | Intravenous | 20 hours | 50-75% inhibition of chymotryptic activity in heart, lungs, skeletal muscle, and liver | [2][4] |
| UbG76V-GFP/1 Mice | 1-5 µmol/kg | Intraperitoneal | 20 hours | Accumulation of GFP reporter in the liver | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve final concentrations ranging from 0.001 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.
-
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (and controls) for the chosen duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Annexin V-positive, PI-negative cells are considered early apoptotic. Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to cellular effects.
References
Technical Support Center: Refining MG-262 Treatment Times for Time-Course Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MG-262 treatment times for their time-course experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent, reversible, and cell-permeable proteasome inhibitor. It primarily targets the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of most intracellular proteins. By inhibiting the proteasome, this compound leads to the accumulation of ubiquitinated proteins, which can trigger various cellular responses including cell cycle arrest, apoptosis, and the inhibition of signaling pathways like NF-κB.[1]
Q2: What are the typical concentration ranges and treatment times for this compound in cell culture experiments?
A2: The optimal concentration and treatment time for this compound are highly dependent on the cell line and the biological question being investigated. Based on published studies, concentrations can range from the low nanomolar (nM) to the micromolar (µM) range, with treatment times varying from minutes to several days. For example, inhibition of NF-κB activation can be observed with concentrations as low as 1-3 nM for 24 hours, while induction of apoptosis might require higher concentrations (e.g., 25 nM to 1 µM) and treatment times of 12 to 48 hours.[2] It is always recommended to perform a dose-response and time-course experiment for your specific cell line and endpoint.
Q3: How do I choose the initial time points for my time-course study with this compound?
A3: For an initial time-course experiment, it is advisable to cover a broad range of time points to capture both early and late cellular responses. A suggested starting point could be:
-
Early time points (0.5 - 4 hours): To detect rapid signaling events, such as inhibition of IκBα degradation in the NF-κB pathway.
-
Intermediate time points (6 - 12 hours): To observe the onset of apoptosis, as indicated by the cleavage of caspase-8 and PARP.[2]
-
Late time points (24 - 48 hours): To assess downstream effects like changes in cell viability, cell cycle arrest, and significant levels of apoptosis.[3]
Q4: What are the known downstream effects of this compound treatment?
A4: this compound treatment can induce a variety of downstream cellular effects, including:
-
Inhibition of the NF-κB signaling pathway: By preventing the degradation of IκBα.[2]
-
Induction of apoptosis: Through both the intrinsic and extrinsic pathways, involving the activation of caspases.[1][2]
-
Induction of endoplasmic reticulum (ER) stress: Due to the accumulation of unfolded proteins.
-
Generation of reactive oxygen species (ROS). [2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cell Death at Early Time Points | This compound concentration is too high: Your cell line may be particularly sensitive to proteasome inhibition. | Perform a dose-response experiment with a lower range of this compound concentrations (e.g., 1 nM - 100 nM) at a fixed early time point (e.g., 6 or 12 hours) to determine the IC50 value. |
| Solvent (e.g., DMSO) toxicity: High concentrations of the solvent used to dissolve this compound can be toxic to cells. | Ensure the final concentration of the solvent in your culture medium is below a toxic threshold (typically <0.1% for DMSO). Include a solvent-only control in your experiment. | |
| No Observable Effect at Late Time Points | This compound concentration is too low: The concentration used may not be sufficient to inhibit the proteasome effectively in your cell line. | Perform a dose-response experiment with a higher range of this compound concentrations (e.g., 100 nM - 5 µM) at a fixed late time point (e.g., 24 or 48 hours). |
| This compound degradation: this compound in solution may not be stable over long incubation periods. | Prepare fresh this compound solutions for each experiment. For long-term studies, consider replenishing the media with fresh this compound at regular intervals. | |
| Cell line is resistant to this compound: Some cell lines have intrinsic or acquired resistance to proteasome inhibitors. | Consider using a different proteasome inhibitor or a combination therapy approach. You can also investigate the expression levels of proteasome subunits in your cell line. | |
| Inconsistent Results Between Replicates | Uneven cell seeding: Variability in cell number per well can lead to inconsistent results. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for plating. Allow cells to adhere and distribute evenly before adding this compound. |
| Edge effects in multi-well plates: Evaporation from the outer wells can concentrate media components and affect cell growth and drug response. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. | |
| Difficulty Detecting Early Signaling Events (e.g., NF-κB inhibition) | Time points are too late: The peak of the signaling event may have already passed. | Perform a time-course experiment with very short time intervals (e.g., 0, 5, 15, 30, 60 minutes) after this compound treatment. |
| Low protein loading in Western blot: Insufficient protein may prevent the detection of subtle changes in protein levels or phosphorylation status. | Increase the amount of protein loaded per lane in your Western blot. |
Quantitative Data Summary
Table 1: Time-Dependent Effects of this compound on Cell Viability
| Cell Line | Concentration | Time (hours) | Viability Assay | % Viability Reduction |
| H22 (Murine Hepatoma) | 0.125 - 1 µM | 48 | Not Specified | Concentration-dependent decrease |
| K562 (Human Leukemia) | 0.125 - 1 µM | 48 | Not Specified | Concentration-dependent decrease |
Table 2: Time-Dependent Induction of Apoptosis by this compound
| Cell Line | Concentration | Time (hours) | Apoptosis Marker | Observation |
| K562 (Human Leukemia) | 25 nM | 12 | Cleavage of PARP, Caspase-8, Caspase-9 | Cleavage observed when combined with Gambogic Acid |
| K562 (Human Leukemia) | 25 nM | 24 | Cleavage of PARP, Caspase-8, Caspase-9 | Cleavage observed when combined with Gambogic Acid |
| H22 (Murine Hepatoma) | 25 nM | 24 | Annexin V/PI Staining | Increased apoptosis when combined with Gambogic Acid |
Table 3: Time-Dependent Effects of this compound on Signaling Pathways
| Cell Line | Concentration | Time | Pathway/Marker | Effect |
| HEK293 | 0.1 µM | 5 - 180 min | Intracellular ROS | Time-dependent increase |
| HEK293 | 1 - 3 nM (IC50) | 24 hours | NF-κB Activation | Inhibition |
| Nasal Fibroblasts | 10 nM | Not Specified | Cell Cycle | Complete arrest of cell cycle progression |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations for your desired time points (e.g., 12, 24, 48 hours). Include vehicle-treated (e.g., DMSO) and untreated controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Western Blot for NF-κB Pathway Analysis
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. For NF-κB activation, you may pre-treat with an inducer like TNF-α. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IκBα, phospho-IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Caspase-3 Activity Assay (Fluorimetric)
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points to induce apoptosis. After treatment, collect and lyse the cells according to the manufacturer's protocol for your chosen caspase-3 activity assay kit.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well black plate, add an equal amount of protein lysate from each sample to wells containing the caspase-3 substrate (e.g., Ac-DEVD-AMC) in assay buffer.[7]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~360-380 nm and an emission wavelength of ~460 nm.[7][8]
-
Data Analysis: Quantify the caspase-3 activity based on the fluorescence intensity, which is proportional to the amount of cleaved substrate.
Visualizations
Caption: Experimental workflow for a time-course study with this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Intrinsic and extrinsic apoptosis pathways affected by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. media.cellsignal.com [media.cellsignal.com]
How to minimize off-target effects of MG-262 in research
This guide provides researchers, scientists, and drug development professionals with essential information for using the proteasome inhibitor MG-262, focusing on strategies to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Z-Leu-Leu-Leu-B(OH)₂) is a potent, cell-permeable, and reversible proteasome inhibitor.[1] Its primary mechanism of action is the selective inhibition of the chymotrypsin-like (CT-L) activity of the 26S proteasome, a crucial enzyme complex responsible for degrading ubiquitinated proteins.[2] By blocking this activity, this compound leads to the accumulation of proteins destined for degradation, affecting numerous cellular processes including cell cycle progression, apoptosis, and inflammatory responses.[2][3]
Q2: What are the known or potential off-target effects of this compound?
While highly potent against the proteasome, the peptide-boronate structure of this compound can lead to off-target activities. A notable example is the potent, ATP-dependent inhibition of the bacterial Lon protease, an ATP-dependent serine protease.[4][5] Furthermore, related proteasome inhibitors like bortezomib have been shown to inhibit other serine proteases, such as HtrA2/Omi, which may contribute to specific cellular toxicities.[6][7] Therefore, researchers should consider that this compound could potentially interact with other cellular proteases beyond the proteasome.
Q3: What are the recommended storage and handling conditions for this compound?
Proper storage is critical for maintaining the stability and activity of this compound.
-
Solid Form : Store lyophilized this compound at -20°C, kept tightly sealed and desiccated. Under these conditions, the solid compound can be stored for up to six months.[2]
-
Solution Form : Long-term storage in solution is not recommended. Prepare stock solutions (e.g., in DMSO, where solubility is >10 mM) and aliquot them into tightly sealed vials for storage at -20°C for up to one month.[2] For experiments, use freshly prepared solutions or solutions that have been recently thawed.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening.
Q4: What is a typical starting concentration for in vitro experiments?
The effective concentration of this compound is highly dependent on the cell line and experimental duration. Based on published studies, a broad concentration range from 0.1 nM to 1 µM has been used.[1] For initial experiments, it is advisable to perform a dose-response curve starting from low nanomolar concentrations (e.g., 1 nM) up to 1 µM to determine the optimal concentration for your specific model system. For example, in some cell lines, concentrations as low as 10 nM have been shown to arrest the cell cycle, while inhibition of osteoclast differentiation was observed at 0.01 µM.[2][8]
Troubleshooting Guide
Problem 1: High cellular toxicity is observed even at low nanomolar concentrations.
-
Possible Cause: The cell line being used is exceptionally sensitive to proteasome inhibition, or the observed toxicity is due to an off-target effect.
-
Solution:
-
Confirm On-Target Activity: Perform a proteasome activity assay at your working concentration to confirm that the chymotrypsin-like activity is inhibited as expected. If inhibition is only partial, the toxicity may be off-target.
-
Use a Structurally Different Inhibitor: Treat cells with another class of proteasome inhibitor (e.g., an epoxyketone like Carfilzomib or a β-lactone like Lactacystin)[9][10]. If the toxicity is replicated, it is likely a consequence of proteasome inhibition. If the toxicity is unique to this compound, it suggests an off-target effect.
-
Reduce Treatment Duration: Proteasome inhibition is a potent cellular insult. Shorten the incubation time to the minimum required to observe your desired biological endpoint.
-
Problem 2: The expected downstream effect of proteasome inhibition (e.g., accumulation of a specific protein) is not observed.
-
Possible Cause: The concentration of this compound is too low, the compound has degraded, or the protein of interest is not primarily degraded by the proteasome in your system.
-
Solution:
-
Verify this compound Activity: Directly measure the inhibition of proteasome activity in cell lysates treated with your working concentration of this compound using a fluorogenic substrate assay.[11]
-
Use a Positive Control for Accumulation: As a positive control for proteasome inhibition, perform a western blot for total ubiquitinated proteins or for a known short-lived protein like p21, p27, or IκBα.[2][3] A clear accumulation of these proteins confirms that the proteasome is being effectively inhibited.
-
Perform a Dose-Response Experiment: Increase the concentration of this compound to ensure you are within the effective range for your cell line.
-
Problem 3: How can I be confident that my observed phenotype is a direct result of proteasome inhibition and not an off-target effect?
-
Possible Cause: The phenotype could be a result of this compound inhibiting an unknown secondary target.
-
Solution: This requires a multi-pronged validation approach.
-
Phenocopy with Other Inhibitors: The most critical control is to demonstrate that the same phenotype can be induced using structurally unrelated proteasome inhibitors.[9]
-
Use an Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control. This helps rule out effects caused by the chemical scaffold itself, independent of proteasome inhibition.
-
Genetic Complementation/Rescue: If possible, use genetic approaches. For example, express a proteasome subunit mutant that is resistant to this compound and see if this reverses the phenotype.
-
Correlate with On-Target Activity: Demonstrate a clear dose-response relationship where the magnitude of your phenotype correlates directly with the degree of proteasome inhibition measured by a biochemical assay.
-
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 491.44 g/mol | [2] |
| Formula | C₂₅H₄₂BN₃O₆ | [2] |
| Synonyms | Z-Leu-Leu-Leu-B(OH)₂, ZL3B, PS-III | [1][2] |
| Solubility | >24 mg/mL in DMSO; >96 mg/mL in EtOH; Insoluble in H₂O | [2] |
| Physical Form | Solid | [2] |
Table 2: Reported In Vitro and In Vivo Concentrations of this compound
| Application | Cell/Animal Model | Concentration/Dosage | Incubation Time | Observed Effect | Source |
| In Vitro | HEK293 Cells | 0.1 nM - 1 µM | 24 hours | Inhibition of NF-κB activation (IC₅₀ = 1-3 nM) | [1] |
| In Vitro | Human Nasal Fibroblasts | 10 nM | Not specified | Cell cycle arrest | [8] |
| In Vitro | Osteoclast Precursors | 0.01 µM | 28 days | Reduced differentiation to 27% of control | [2] |
| In Vitro | H22 and K562 Cells | 0.125 - 1 µM | 48 hours | Inhibition of cell growth | [1] |
| In Vivo | GFPdgn Transgenic Mice | 5 µmol/kg | 20 hours | 50-75% inhibition of chymotryptic activity in major organs | [2] |
| In Vivo | UbG76V-GFP/1 Mice | 1 - 5 µmol/kg | 20 hours | Accumulation of GFP reporter in the liver | [1] |
Key Experimental Protocols
Protocol 1: In Vitro Proteasome Activity Assay
This protocol measures the chymotrypsin-like (CT-L) activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cells treated with vehicle (e.g., DMSO) and this compound.
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂, 2 mM ATP.
-
Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amido-4-methylcoumarin), 10 mM stock in DMSO.
-
Black, flat-bottom 96-well microplate.
-
Fluorimeter capable of excitation at ~360-380 nm and emission at ~460 nm.
Methodology:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in ice-cold Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Preparation: In the 96-well plate, add 10-20 µg of protein lysate to each well. Adjust the final volume to 90 µL with Lysis Buffer. Include wells with Lysis Buffer only for background measurement.
-
Reaction Initiation: Add 10 µL of Suc-LLVY-AMC substrate to each well for a final concentration of 50-100 µM.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed (37°C) fluorimeter. Measure the increase in fluorescence (release of free AMC) every 2-5 minutes for 30-60 minutes.[11][12]
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence curve. Normalize the rate to the vehicle control to determine the percentage of proteasome inhibition for this compound-treated samples.
Protocol 2: Western Blot for Ubiquitinated Protein Accumulation
This protocol validates proteasome inhibition in whole cells by detecting the buildup of polyubiquitinated proteins.
Materials:
-
Cells treated with vehicle and this compound.
-
RIPA Buffer with protease and phosphatase inhibitors.
-
SDS-PAGE gels (gradient or low percentage acrylamide).
-
PVDF membrane.
-
Primary Antibody: Mouse or Rabbit anti-Ubiquitin monoclonal antibody.
-
Secondary Antibody: HRP-conjugated anti-Mouse/Rabbit IgG.
-
Loading Control Antibody (e.g., anti-β-Actin or anti-GAPDH).
-
Enhanced Chemiluminescence (ECL) substrate.
Methodology:
-
Lysate Preparation: Harvest and lyse cells in RIPA buffer. Quantify protein concentration.
-
SDS-PAGE: Load 20-40 µg of protein per lane on an SDS-PAGE gel. Due to the high molecular weight of polyubiquitinated proteins, ensure the gel runs long enough to resolve the high molecular weight range.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-Ubiquitin antibody overnight at 4°C.
-
Washing and Secondary Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the signal using a chemiluminescence imager.
-
Analysis: Look for a high molecular weight smear in the lanes corresponding to this compound treatment, indicating an accumulation of polyubiquitinated proteins. Re-probe the blot for a loading control to ensure equal protein loading.
Visual Diagrams and Workflows
Caption: The Ubiquitin-Proteasome System and the inhibitory action of this compound.
Caption: Experimental workflow to confirm on-target effects of this compound.
Caption: Troubleshooting logic tree for investigating anomalous results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Proteasome regulators: activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Proteasome Inhibitor MG262 as a Potent ATP-Dependent Inhibitor of the Salmonella enterica serovar Typhimurium Lon Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the proteasome inhibitor MG262 as a potent ATP-dependent inhibitor of the Salmonella enterica serovar Typhimurium Lon protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of Proteasome Inhibitor-Based Anti-cancer Therapies: Perspective on Bortezomib and Second Generation Proteasome Inhibitors versus Future Generation Inhibitors of Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Proteasome Inhibitors [labome.com]
- 10. From Bortezomib to other Inhibitors of the Proteasome and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Process Improvements for MG-262 High-Throughput Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing high-throughput screening (HTS) assays using the proteasome inhibitor, MG-262.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, reversible, and cell-permeable proteasome inhibitor.[1] Its primary mechanism of action is the inhibition of the chymotrypsin-like activity of the 26S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of intracellular proteins. By blocking proteasome activity, this compound leads to the accumulation of ubiquitinated proteins, which in turn disrupts various cellular processes, including cell cycle progression, and can induce apoptosis (programmed cell death).[2]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been shown to modulate several critical signaling pathways, including:
-
NF-κB Pathway: this compound inhibits the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) by preventing the degradation of its inhibitor, IκB.[1] This can lead to anti-inflammatory and pro-apoptotic effects.
-
VEGF Signaling: this compound can down-regulate the expression of Vascular Endothelial Growth Factor (VEGF) receptor Flt-1, which is crucial for angiogenesis.[1]
-
Apoptosis Induction: this compound induces apoptosis through the activation of caspases and cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]
-
Reactive Oxygen Species (ROS) Production: Treatment with this compound can lead to an increase in intracellular reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[1]
Q3: What are the common applications of this compound in high-throughput screening?
A3: this compound is frequently used in HTS campaigns for:
-
Anticancer Drug Discovery: Screening for compounds that enhance the cytotoxic effects of this compound or for identifying cancer cell lines that are particularly sensitive to proteasome inhibition.
-
Pathway Analysis: Investigating the role of the ubiquitin-proteasome system in various cellular processes by observing the effects of this compound on specific signaling pathways.
-
Identifying Novel Proteasome Inhibitors: Using this compound as a reference compound in competitive binding assays or functional screens to discover new proteasome inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during high-throughput screening with this compound.
Issue 1: High variability between replicate wells.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use automated cell dispensers for better consistency in HTS.[3]
-
-
Possible Cause 2: Edge effects due to evaporation.
-
Solution: To minimize evaporation, use microplates with lids, ensure adequate humidity in the incubator, and consider leaving the perimeter wells empty or filled with media without cells.[4]
-
-
Possible Cause 3: Inconsistent compound dispensing.
-
Solution: Calibrate and regularly maintain automated liquid handlers. Use low-evaporation plates or plate seals during long incubation steps.
-
Issue 2: Low signal-to-background ratio or small assay window.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Solution: Perform a dose-response curve for this compound in your specific cell line and assay to determine the optimal concentration that gives a robust signal without causing excessive cytotoxicity.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Optimize the incubation time for this compound treatment. Time-course experiments are recommended to identify the point of maximal biological response.
-
-
Possible Cause 3: High background from assay reagents or media.
-
Solution: Test for autofluorescence of the assay media and compounds.[5] Consider using phenol red-free media, as phenol red can interfere with fluorescent and luminescent readouts.
-
Issue 3: High levels of cytotoxicity observed across all wells.
-
Possible Cause 1: this compound concentration is too high.
-
Solution: Lower the concentration of this compound. The optimal concentration for inhibiting a specific pathway may be lower than that required to induce widespread apoptosis.
-
-
Possible Cause 2: Solvent toxicity.
-
Possible Cause 3: Cell line is highly sensitive to proteasome inhibition.
-
Solution: Consider using a more resistant cell line or reducing the treatment duration.
-
Issue 4: Inconsistent results or hit confirmation failure.
-
Possible Cause 1: Compound instability or solubility issues.
-
Possible Cause 2: Off-target effects of hit compounds.
-
Solution: Validate primary hits with secondary assays that use a different detection technology or measure a downstream event in the pathway.
-
-
Possible Cause 3: Assay artifacts.
-
Solution: Be aware of common HTS artifacts such as compound autofluorescence, light scattering, or inhibition of the reporter enzyme (e.g., luciferase).[9] Implement counter-screens to identify and eliminate false positives.
-
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HEK293 | Human Embryonic Kidney | 1-3 (for NF-κB inhibition) | [1] |
| H22 | Murine Hepatoma | Varies (growth inhibition) | [1] |
| K562 | Human Myelogenous Leukemia | Varies (growth inhibition) | [1] |
| Salmonella Typhimurium Lon protease | N/A (bacterial enzyme) | 122 ± 9 | [10][11] |
Table 2: Example Assay Parameters for this compound High-Throughput Screening
| Assay Type | Cell Line | This compound Concentration Range | Incubation Time | Readout |
| NF-κB Reporter Assay | HEK293-NF-κB-luc | 0.1 nM - 1 µM | 24 hours | Luminescence |
| Caspase-3/7 Activity | Jurkat | 10 nM - 10 µM | 4 - 6 hours | Fluorescence |
| ROS Production | A549 | 1 µM - 50 µM | 1 - 4 hours | Fluorescence |
| VEGF Receptor Phosphorylation | HUVEC | 100 nM - 5 µM | 30 min - 2 hours | ELISA, Western Blot |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter High-Throughput Assay
-
Cell Plating: Seed HEK293 cells stably expressing an NF-κB-luciferase reporter construct in 384-well white, clear-bottom plates at a density of 10,000 cells/well in 40 µL of DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: Prepare a serial dilution of this compound in DMSO. Dilute the compounds further in assay media. Add 10 µL of the compound solution to the respective wells. Include wells with a known NF-κB activator (e.g., TNF-α) as a positive control and wells with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Assay: Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
Protocol 2: Caspase-3/7 Activity High-Throughput Assay
-
Cell Plating: Plate a suitable cancer cell line (e.g., Jurkat) in 384-well black, clear-bottom plates at 20,000 cells/well in 30 µL of RPMI-1640 with 10% FBS.
-
Compound Treatment: Add 10 µL of serially diluted this compound to the wells. Use a known apoptosis inducer (e.g., staurosporine) as a positive control and vehicle as a negative control.
-
Incubation: Incubate for 4-6 hours at 37°C, 5% CO2.
-
Caspase Reagent Addition: Add 15 µL of a luminogenic or fluorogenic caspase-3/7 substrate solution to each well.
-
Incubation and Reading: Incubate at room temperature for 1 hour, protected from light. Measure fluorescence (e.g., Ex/Em = 499/521 nm) or luminescence with a plate reader.
Protocol 3: Intracellular ROS Detection High-Throughput Assay
-
Cell Seeding: Seed A549 cells in 96-well black, clear-bottom plates at 15,000 cells/well and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX™ Green) in HBSS for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess probe.
-
Compound Addition: Add 100 µL of this compound diluted in HBSS to the wells. Include a positive control for ROS induction (e.g., H2O2) and a vehicle control.
-
Signal Measurement: Immediately measure the baseline fluorescence using a plate reader. Continue to take kinetic readings every 15-30 minutes for 1-4 hours.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to various cellular effects.
Caption: General experimental workflow for a high-throughput screening campaign.
Caption: The NF-κB signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. marinbio.com [marinbio.com]
- 4. focus.gbo.com [focus.gbo.com]
- 5. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. mdpi.com [mdpi.com]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of the proteasome inhibitor MG262 as a potent ATP-dependent inhibitor of the Salmonella enterica serovar Typhimurium Lon protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of the Proteasome Inhibitor MG262 as a Potent ATP-Dependent Inhibitor of the Salmonella enterica serovar Typhimurium Lon Protease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MG-262 Enzymatic Assays
Welcome to the technical support center for MG-262 enzymatic assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, reversible, and cell-permeable proteasome inhibitor.[1][2] It primarily targets the chymotrypsin-like activity of the 26S proteasome, a crucial component of the ubiquitin-proteasome system responsible for degrading unneeded or damaged proteins in eukaryotic cells.[1][3] By inhibiting the proteasome, this compound can induce cell growth arrest and apoptosis, making it a valuable tool in cancer research and studies of protein degradation.[1][2] Its mechanism involves a boronic acid moiety that interacts with the active site of the proteasome.[1][4]
Q2: What is a recommended starting buffer for a standard this compound enzymatic assay?
A common starting point for measuring the chymotrypsin-like activity of the proteasome is a Tris-based buffer. The specific composition can vary, but a typical formulation includes:
-
Buffer: 50 mM Tris-HCl
-
pH: 7.4 - 7.9
-
Additives: 5 mM MgCl₂, 2.5 mM β-mercaptoethanol
-
Salt: 125 mM NaCl
This composition helps maintain a stable pH, provides necessary cofactors like Mg²⁺, and preserves enzyme integrity.[5] Always ensure the final assay buffer is at room temperature before starting the experiment for optimal performance.[6]
Q3: How does pH affect this compound assay performance?
The pH of the assay buffer is critical as it directly influences enzyme activity and stability.[7][8] Most proteasome assays are performed in a slightly alkaline pH range, typically between 7.2 and 8.0, to ensure optimal enzymatic activity.[5][9] Deviations outside this range can lead to reduced enzyme efficiency or even denaturation.[7] It is crucial to use a buffer with a stable buffering capacity throughout the experiment's temperature range.[7]
Q4: My this compound is not dissolving properly. How can I improve its solubility?
This compound is known to be insoluble in water but has good solubility in DMSO (≥24.57 mg/mL) and Ethanol (≥96.4 mg/mL).[1] For experiments, it is recommended to prepare a concentrated stock solution in DMSO. If you experience solubility issues with the stock solution, you can gently warm the tube at 37°C for 10 minutes or use an ultrasonic bath for a short period.[1] It is also advised to dissolve the compound immediately before use as it is not stable in solution for long periods.[1]
Q5: I'm observing high background noise or inconsistent readings in my fluorescence-based assay. What are the common causes?
High background and inconsistency can arise from several factors:
-
Substrate Specificity: Some fluorogenic substrates can be processed by other proteases besides the proteasome, leading to high background signals.[10] It is important to run a control with a specific proteasome inhibitor (like this compound or MG-132) to distinguish proteasome-specific activity.[11]
-
Microplate Choice: The type of microplate can significantly affect results. For fluorescence assays, black plates with clear bottoms are recommended to minimize background and crosstalk.[6][12] Different plates can yield varying results even with the same samples.[12]
-
Interfering Substances: Components in your sample preparation may interfere with the assay. Common interfering substances include EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 (>1%).[6]
-
Improper Mixing: Ensure all components, especially the enzyme and substrate, are thoroughly but gently mixed without introducing air bubbles.[6]
Troubleshooting Guide
This table summarizes common problems, their potential causes, and recommended solutions for this compound enzymatic assays.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | Inactive enzyme or inhibitor. | Use fresh enzyme and ensure this compound stock solution was prepared correctly and stored properly (-20°C or -80°C for long-term).[1][2] |
| Incorrect buffer pH. | Verify the pH of the assay buffer is within the optimal range (typically 7.2-8.0).[7][9] | |
| Assay buffer is too cold. | Ensure all reagents, especially the assay buffer, are at room temperature before starting the experiment.[6] | |
| High Background Signal | Substrate degradation by non-proteasomal proteases. | Include a control with a saturating concentration of this compound to determine the specific proteasome activity.[10][11] |
| Autohydrolysis of the substrate. | Check the substrate stability in the assay buffer without the enzyme. | |
| Contaminated reagents or unsuitable microplate. | Use fresh reagents and a black, clear-bottom microplate suitable for fluorescence.[6][12] | |
| Inconsistent Results / Poor Reproducibility | Pipetting errors or improper mixing. | Use calibrated pipettes and ensure thorough mixing of reagents in the wells. Avoid introducing bubbles.[6] |
| Fluctuation in incubation temperature. | Maintain a constant and optimal temperature throughout the assay. | |
| Instability of this compound in solution. | Prepare the final dilution of this compound immediately before use, as it is not stable in solution.[1] | |
| Assay Signal Plateaus Too Quickly | Substrate concentration is too low and is rapidly consumed. | Increase the substrate concentration. Ensure the substrate concentration is not limiting the reaction rate.[12] |
| Enzyme concentration is too high. | Reduce the concentration of the proteasome enzyme in the assay. | |
| Signal is saturating the detector. | If using a plate reader, adjust the gain or voltage settings to avoid signal saturation.[13] |
Quantitative Data Summary
Table 1: Recommended Buffer Components & Conditions
| Parameter | Recommended Range | Rationale & Notes |
| Buffer System | Tris-HCl, HEPES | Provides stable pH in the optimal range for proteasome activity.[7] |
| pH | 7.2 - 8.0 | Optimal for proteasome chymotrypsin-like activity.[8][9] Extreme pH can denature the enzyme. |
| Ionic Strength (NaCl) | 50 - 150 mM | Affects protein stability and solubility.[14][15] Low salt can cause protein expansion and instability.[14] |
| Magnesium Chloride (MgCl₂) | 1 - 10 mM | Mg²⁺ is a cofactor for the 26S proteasome and is important for its stability and activity.[16][17] |
| Reducing Agent (DTT, β-ME) | 1 - 5 mM | Helps maintain the enzyme in an active state by preventing oxidation of cysteine residues. |
| ATP | 1 - 5 mM | Required for the activity of the 26S proteasome complex, but not the 20S core particle.[3][4] this compound inhibition of some proteases can be ATP-dependent.[4][18] |
Table 2: this compound Properties
| Property | Value | Reference(s) |
| Molecular Weight | 491.44 g/mol | [1] |
| Formula | C₂₅H₄₂BN₃O₆ | [1] |
| Solubility (DMSO) | ≥24.57 mg/mL (>10 mM) | [1] |
| Solubility (Ethanol) | ≥96.4 mg/mL | [1] |
| Solubility (Water) | Insoluble | [1] |
| Storage (Stock Solution) | -20°C for several months; -80°C for up to 6 months. | [1][2] |
Experimental Protocols & Visualizations
Protocol: In-Solution Proteasome Chymotrypsin-Like Activity Assay
This protocol describes a method to measure the inhibitory effect of this compound on the chymotrypsin-like activity of the 20S or 26S proteasome using a fluorogenic peptide substrate.
Materials:
-
Purified 20S or 26S proteasome
-
This compound
-
Fluorogenic substrate: Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM ATP (for 26S only)
-
DMSO (for dissolving this compound and substrate)
-
Black, clear-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Prepare Reagents:
-
Prepare Assay Buffer and allow it to equilibrate to room temperature.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO.
-
-
Set up Assay Plate:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Include a "no inhibitor" control (Assay Buffer with DMSO vehicle) and a "no enzyme" background control.
-
Add 20 µL of each this compound dilution or control solution to the appropriate wells of the 96-well plate.
-
-
Enzyme Incubation:
-
Dilute the purified proteasome to the desired working concentration (e.g., 1-5 nM) in Assay Buffer.
-
Add 160 µL of the diluted proteasome solution to each well (except the "no enzyme" controls, to which add 160 µL of Assay Buffer).
-
Mix gently and incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Dilute the Suc-LLVY-AMC stock solution in Assay Buffer to a final working concentration (e.g., 100 µM).
-
Add 20 µL of the substrate solution to all wells to start the reaction. The total volume should be 200 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Determine the reaction rate (V₀) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Diagrams
Caption: Mechanism of this compound action on the Ubiquitin-Proteasome Pathway.
Caption: General experimental workflow for an this compound enzymatic assay.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of the Proteasome Inhibitor MG262 as a Potent ATP-Dependent Inhibitor of the Salmonella enterica serovar Typhimurium Lon Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 8. Effect of pH on the activity of the Ca2+ + Mg2(+)-activated ATPase of sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novo-pi.com [novo-pi.com]
- 10. Frontiers | Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. rheosense.com [rheosense.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mg2+-ATPase Assay Kit - Profacgen [profacgen.com]
- 18. Identification of the proteasome inhibitor MG262 as a potent ATP-dependent inhibitor of the Salmonella enterica serovar Typhimurium Lon protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the In Vitro Efficacy of MG-262: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the in vitro efficacy of MG-262, a potent and reversible proteasome inhibitor. Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of this compound with other prominent proteasome inhibitors, namely Bortezomib and Carfilzomib. The information presented herein is supported by experimental data from peer-reviewed studies, with a focus on quantitative analysis and detailed methodologies to aid in the replication and validation of findings.
Executive Summary
This compound demonstrates significant in vitro activity against various cancer cell lines. As a reversible inhibitor of the chymotrypsin-like activity of the proteasome, this compound has been shown to impede cell growth and induce apoptosis in malignant cells. This guide will delve into the specifics of its performance, offering a clear comparison with established proteasome inhibitors to inform preclinical research and development decisions.
Mechanism of Action: Proteasome Inhibition
The ubiquitin-proteasome system is a critical pathway for protein degradation within cells, and its inhibition is a key strategy in cancer therapy. Proteasome inhibitors like this compound, Bortezomib, and Carfilzomib disrupt this pathway, leading to an accumulation of regulatory proteins that can trigger programmed cell death (apoptosis) in cancer cells.
A Comparative Analysis of MG-262 and Other Boronic Peptide Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the boronic peptide proteasome inhibitor MG-262 with other key inhibitors in its class, including the clinically approved drugs Bortezomib and Ixazomib, as well as the epoxyketone inhibitor Carfilzomib. This analysis is supported by experimental data to objectively evaluate their performance and mechanisms of action.
Introduction to Boronic Peptide Proteasome Inhibitors
The ubiquitin-proteasome system (UPS) is a critical pathway for protein degradation in eukaryotic cells, playing a vital role in cellular processes such as cell cycle regulation, signal transduction, and apoptosis. The 26S proteasome, the central enzyme of this pathway, has become a key target for cancer therapy. Boronic acid-containing peptide inhibitors are a major class of compounds that reversibly or irreversibly inhibit the chymotrypsin-like (CT-L) activity of the proteasome, leading to the accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells.
This compound (also known as Z-Leu-Leu-Leu-B(OH)2) is a potent and reversible proteasome inhibitor.[1] This guide will compare its efficacy and mechanism of action with other prominent proteasome inhibitors.
Comparative Performance Data
The inhibitory activity of proteasome inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki) against the proteasome's catalytic subunits. The following tables summarize the available data for this compound and other key proteasome inhibitors.
Table 1: Comparative IC50 Values for Proteasome Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HEK293 | NF-κB Activation Inhibition | 1-3 | [1] |
| Bortezomib | Multiple Myeloma Cell Lines (Median) | Cell Viability | ~22-32 | N/A |
| Carfilzomib | Multiple Myeloma Cell Lines (Median) | Proteasomal Subunit Inhibition (Chymotrypsin-like) | 21.8 | N/A |
| Ixazomib | Multiple Myeloma Cell Lines | Cell Viability | Varies | N/A |
Disclaimer: The IC50 values presented are compiled from various sources and may not be directly comparable due to differences in experimental conditions, cell lines, and assay methodologies.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A primary mechanism by which proteasome inhibitors exert their anti-cancer effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various signals (e.g., cytokines, growth factors), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα allows NF-κB to translocate to the nucleus and activate the transcription of genes involved in cell survival, proliferation, and inflammation.
Proteasome inhibitors, including this compound, block the degradation of IκBα, thereby preventing NF-κB activation and promoting apoptosis in cancer cells.[1]
Below is a diagram illustrating the canonical NF-κB signaling pathway and the point of intervention for proteasome inhibitors.
Experimental Protocols
Proteasome Chymotrypsin-Like Activity Assay
This protocol is used to determine the inhibitory effect of compounds on the chymotrypsin-like activity of the proteasome in cell lysates.
Materials:
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors)
-
Protein quantification assay (e.g., BCA or Bradford)
-
Fluorogenic substrate for chymotrypsin-like activity (e.g., Suc-LLVY-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT)
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash cells with ice-old PBS and lyse them in cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
Dilute the cell lysate to a final concentration of 1-2 µg/µL in assay buffer.
-
In a 96-well black microplate, add 50 µL of the diluted cell lysate to each well.
-
Add serial dilutions of the test compounds (e.g., from 0.1 nM to 10 µM) to the wells. Include a DMSO vehicle control.
-
Pre-incubate the plate at 37°C for 30 minutes.
-
-
Enzymatic Reaction and Measurement:
-
Prepare the fluorogenic substrate solution in assay buffer (final concentration of 50-100 µM).
-
Add 50 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every 5 minutes for 60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (RFU/min) for each concentration of the inhibitor.
-
Normalize the data to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of proteasome inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound and other inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the drug concentration and determine the IC50 value.
-
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the comparative evaluation of proteasome inhibitors.
Conclusion
This compound is a potent boronic peptide inhibitor of the proteasome with significant activity against the NF-κB signaling pathway. While direct comparative studies with a broad range of other inhibitors in standardized cancer cell lines are needed for a definitive ranking of potency, the available data suggests that this compound is a highly effective compound. The experimental protocols and workflows provided in this guide offer a framework for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of this compound and other boronic peptide inhibitors in the context of cancer drug development.
References
Confirming the findings of MG-262's anti-tumor activity
This guide provides a comparative analysis of the anti-tumor activity of MG-262, a potent proteasome inhibitor. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, details relevant methodologies, and contextualizes this compound's mechanism of action against other proteasome inhibitors.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-tumor effects primarily through the inhibition of the 26S proteasome, a critical cellular complex responsible for the degradation of ubiquitinated proteins. This inhibition disrupts several signaling pathways crucial for cancer cell survival and proliferation, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon receiving pro-inflammatory or survival signals, the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[1] The degradation of IκBα frees NF-κB to translocate to the nucleus, where it activates the transcription of genes that promote cell survival, inflammation, and proliferation.[1][2]
Proteasome inhibitors like this compound block the degradation of IκBα. This leads to the accumulation of phosphorylated IκBα and prevents the nuclear translocation of NF-κB, thereby inhibiting the expression of its target genes and ultimately inducing apoptosis in cancer cells.[2][3]
Comparative Anti-Tumor Activity of Proteasome Inhibitors
The anti-tumor efficacy of this compound has been demonstrated in various cancer cell lines. The following tables summarize the quantitative data from key studies, comparing this compound with other proteasome inhibitors where available.
Table 1: In Vitro Cytotoxicity of this compound against Human Ovarian Cancer Cells (SKOV3)
| Concentration (nmol/L) | Cell Viability (24h) (%) | Cell Viability (48h) (%) |
| 1 | 94.6 ± 3.1 | 91.3 ± 10.1 |
| 10 | 92.7 ± 3.7 | 86.8 ± 4.5 |
| 20 | 89.5 ± 7.7 | 74.6 ± 4.2 |
| 40 | 84.2 ± 5.1 | 56.8 ± 2.1 |
| 60 | 82.0 ± 7.4 | 49.3 ± 4.5 |
| 80 | 76.8 ± 11.0 | 37.4 ± 5.4 |
| Data sourced from a study on the effect of this compound on human ovarian cancer cell line SKOV3.[4] |
Table 2: Comparison of IC50 Values of Proteasome Inhibitors in Multiple Myeloma Cell Lines
| Compound | Cell Line | IC50 (nM) |
| This compound | MM.1S | ~10 |
| Bortezomib | MM.1S | ~5 |
| Carfilzomib | MM.1S | ~7 |
| This compound | U266 | ~15 |
| Bortezomib | U266 | ~8 |
| Carfilzomib | U266 | ~10 |
| Note: The IC50 values presented are approximate and compiled from various preclinical studies for comparative purposes. Actual values may vary based on experimental conditions. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the anti-tumor activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., SKOV3) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 20, 40, 60, 80 nmol/L) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24h and 48h).[4]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is used to quantify apoptosis.
-
Cell Culture and Treatment: Culture cells and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
Data Quantification: Quantify the percentage of apoptotic cells in each treatment group.
Western Blot Analysis
Western blotting is used to detect changes in protein expression levels (e.g., p-ERK, VEGF).[4]
-
Protein Extraction: Lyse the treated cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin).
References
- 1. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Effect of extracellular signal regulated kinase signal pathway on apoptosis induced by MG262 in ovarian cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potency of MG-262 Across Various Cancer Types: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
MG-262, a potent and reversible proteasome inhibitor, has demonstrated significant anti-cancer properties by targeting the ubiquitin-proteasome system, a critical pathway for protein degradation and cellular homeostasis. Dysregulation of this system is a hallmark of many cancers, making it a prime target for therapeutic intervention. This guide provides a comparative analysis of this compound's potency against different cancer types, supported by available experimental data, detailed methodologies, and visualizations of its mechanism of action.
Data Presentation: Potency of this compound
| Cancer Type | Cell Line | Organism | IC50 / Effective Concentration | Assay Duration | Reference |
| Multiple Myeloma | 5TGM1 | Mouse | 9.18 nM | 48-72 hours | [1] |
| RPMI-8226 | Human | 13.76 nM | 48-72 hours | [1] | |
| Leukemia | K562 | Human | Growth inhibition at 0.125-1 µM; Apoptosis at 25 nM | 24-48 hours | [1] |
| Hepatoma | H22 | Human | Growth inhibition at 0.125-1 µM | 48 hours | [1] |
| Ovarian Cancer | SKOV3 | Human | ~60 nM (estimated) | 48 hours | [2] |
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects primarily by inhibiting the chymotrypsin-like activity of the 26S proteasome. This inhibition disrupts the degradation of ubiquitinated proteins, leading to the accumulation of key regulatory proteins. The downstream consequences include the suppression of pro-survival signaling pathways, such as NF-κB, and the activation of pro-apoptotic pathways. The accumulation of pro-apoptotic proteins (e.g., Bax, Bak) and cell cycle inhibitors (e.g., p21, p27) triggers cellular stress, including the generation of reactive oxygen species (ROS), and ultimately leads to programmed cell death (apoptosis) through the activation of caspases.[1][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's potency.
Cell Viability and IC50 Determination via MTT Assay
This protocol is a standard method for assessing the cytotoxic effect of a compound on cultured cell lines.
Objective: To determine the concentration of this compound that inhibits the metabolic activity of cancer cells by 50% (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable, metabolically active cells.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). The medium from the cell plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the solvent at the same final concentration as the treatment wells.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) is added to each well to dissolve the formazan crystals. The plate is gently shaken for 15 minutes to ensure complete dissolution.
-
Data Acquisition: The absorbance is measured on a microplate reader at a wavelength of 570-590 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the solvent-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow for Potency Assessment
The overall workflow for assessing the potency of a compound like this compound involves a series of steps from initial cell culture to final data analysis.
References
Unveiling Synergistic Anticancer Effects: A Comparative Guide to MG-262 Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for more effective cancer therapies increasingly focuses on combination strategies that can overcome drug resistance and enhance treatment efficacy. This guide provides a comprehensive comparison of the proteasome inhibitor MG-262 in combination with other therapeutic agents, supported by experimental data. We delve into the synergistic effects observed, present detailed experimental protocols for validation, and visualize the intricate signaling pathways involved.
Quantitative Analysis of Synergistic Efficacy: this compound and Gambogic Acid
The combination of the proteasome inhibitor this compound with the natural compound Gambogic Acid (GA) has demonstrated significant synergistic effects in inhibiting the growth of various cancer cell lines. The following tables summarize the quantitative data from key studies, highlighting the enhanced cytotoxicity and apoptosis-inducing capabilities of this combination therapy.
Table 1: Comparative Cell Viability (MTT Assay) in K562 and H22 Cancer Cell Lines
| Treatment | K562 Cells (% Inhibition) | H22 Cells (% Inhibition) |
| Control | 0 | 0 |
| This compound (0.025 µM) | ~5% | ~10% |
| Gambogic Acid (0.4 µM) | ~15% | ~18% |
| This compound (0.025 µM) + GA (0.4 µM) | ~75% | ~65% |
Data extrapolated from figures in "Gambogic acid enhances proteasome inhibitor-induced anticancer activity". The percentages are approximate and serve for comparative illustration.
Table 2: Induction of Apoptosis (Annexin V/PI Staining) in K562 and H22 Cancer Cell Lines
| Treatment | K562 Cells (% Apoptotic Cells) | H22 Cells (% Apoptotic Cells) |
| Control | <5% | <5% |
| This compound (0.025 µM) | ~8% | ~7% |
| Gambogic Acid (0.4 µM) | ~12% | ~10% |
| This compound (0.025 µM) + GA (0.4 µM) | ~45% | ~35% |
Data represents the percentage of cells undergoing apoptosis (early and late stages) and is based on findings reported in studies on the synergistic effects of this compound and Gambogic Acid.
Visualizing the Synergistic Mechanism
The enhanced anticancer effect of the this compound and Gambogic Acid combination can be attributed to their complementary actions on critical cellular pathways. The following diagrams illustrate the proposed signaling pathways and the experimental workflow used to validate this synergy.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and Gambogic Acid, alone and in combination.
-
Cell Seeding: Seed cancer cells (e.g., K562, H22) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and Gambogic Acid. Treat the cells with varying concentrations of each drug alone or in combination. Include a vehicle-treated control group. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group. The IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) can be determined using dose-response curve analysis. The synergistic effect can be quantified using the Combination Index (CI) method, where CI < 1 indicates synergy.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed and treat cells with this compound and Gambogic Acid as described in the cell viability assay protocol.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of the drug combination on apoptosis induction.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect the cleavage of key apoptosis-related proteins, such as PARP and caspases.
-
Protein Extraction: Treat cells with this compound and Gambogic Acid. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the intensity of the bands corresponding to the cleaved forms of PARP and caspases to assess the level of apoptosis induction. An increase in the cleaved forms indicates activation of the apoptotic cascade.
A Comparative Guide to MG-262 and Next-Generation Proteasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proteasome inhibitor MG-262 with the next-generation inhibitors Bortezomib, Carfilzomib, and Ixazomib. The information presented is supported by experimental data to assist researchers in making informed decisions for their pre-clinical and clinical research.
Introduction to Proteasome Inhibition in Cancer Therapy
The ubiquitin-proteasome system is a critical cellular pathway responsible for the degradation of proteins, playing a vital role in cell cycle regulation, signal transduction, and apoptosis. In cancer cells, particularly in multiple myeloma, the high rate of protein production and turnover makes them highly dependent on the proteasome. Inhibition of the proteasome leads to an accumulation of misfolded and regulatory proteins, triggering cell cycle arrest and apoptosis, making it a key target for anti-cancer therapies.
This compound , also known as Z-Leu-Leu-Leu-boronate, is a potent, reversible, and selective inhibitor of the chymotrypsin-like activity of the proteasome. While it has been a valuable research tool, its clinical development has been less prominent compared to other proteasome inhibitors. This guide compares this compound to the clinically approved next-generation proteasome inhibitors:
-
Bortezomib (Velcade®): The first-in-class proteasome inhibitor, a reversible boronic acid derivative.
-
Carfilzomib (Kyprolis®): A second-generation, irreversible epoxyketone proteasome inhibitor.
-
Ixazomib (Ninlaro®): The first orally bioavailable, reversible proteasome inhibitor.
Performance Comparison: In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each proteasome inhibitor against various multiple myeloma cell lines and the different catalytic subunits of the proteasome. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Proteasome Inhibitors in Multiple Myeloma Cell Lines
| Cell Line | This compound (nM) | Bortezomib (nM) | Carfilzomib (nM) | Ixazomib (nM) |
| RPMI-8226 | ~31[1] | 3 - 20[2] | ~5[3] | 2 - 70 |
| U266 | ~31[1] | 3 - 20[2] | N/A | 2 - 70 |
| NCI-H929 | ~31[1] | 1.9 - 10.2[4] | N/A | 2 - 70 |
| KMS-11 | ~31[1] | 1.9 - 10.2[4] | N/A | N/A |
| OPM-2 | ~31[1] | 1.9 - 10.2[4] | N/A | N/A |
Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 2: IC50 Values for Inhibition of Proteasome Subunit Activities
| Proteasome Subunit | This compound | Bortezomib | Carfilzomib | Ixazomib |
| Chymotrypsin-like (β5) | Potent inhibitor | ~7 nM[5] | <5 nM[6] | 3.4 nM[6][7] |
| Caspase-like (β1) | Less Potent | ~74 nM[7] | ~2400 nM[6] | 31 nM[7] |
| Trypsin-like (β2) | Less Potent | N/A | ~3600 nM[6] | N/A |
Mechanism of Action and Signaling Pathways
Proteasome inhibitors exert their anti-cancer effects by disrupting key cellular signaling pathways. The two primary pathways affected are the Nuclear Factor-kappa B (NF-κB) signaling pathway and the Unfolded Protein Response (UPR).
NF-κB Signaling Pathway
In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation. Proteasome inhibitors block the degradation of IκB, an inhibitor of NF-κB. This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-survival genes.[8][9]
Unfolded Protein Response (UPR)
The accumulation of misfolded proteins due to proteasome inhibition triggers the Unfolded Protein Response (UPR) in the endoplasmic reticulum (ER). Initially, the UPR attempts to restore cellular homeostasis. However, prolonged ER stress, as induced by continuous proteasome inhibition, activates the pro-apoptotic branches of the UPR, leading to programmed cell death.[4][10]
Experimental Protocols
Proteasome Activity Assay (Chymotrypsin-like Activity)
This protocol is designed to measure the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate.
Materials:
-
Cell lysis buffer (e.g., 0.5% NP-40 in PBS)
-
Proteasome substrate (e.g., Suc-LLVY-AMC)
-
Proteasome inhibitor (e.g., MG-132 for control)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em ~355/460 nm)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse the cell pellet with cell lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.
-
Determine protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well black microplate, add cell lysate to each well.
-
For inhibitor control wells, add a known proteasome inhibitor (e.g., MG-132).
-
Add assay buffer to bring the total volume to a desired amount.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to initiate the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at multiple time points using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of fluorescence increase over time.
-
Proteasome activity is proportional to the rate of substrate cleavage.
-
Compare the activity in the presence and absence of the test inhibitors.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer (absorbance at ~570 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the proteasome inhibitors (this compound, Bortezomib, etc.) for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from blank wells.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the inhibitor concentration to determine the IC50 value.[5]
-
Conclusion
This compound is a potent proteasome inhibitor with demonstrated in vitro activity against multiple myeloma cell lines. Its performance, as indicated by available IC50 data, appears to be in a similar nanomolar range to the clinically established next-generation proteasome inhibitors Bortezomib, Carfilzomib, and Ixazomib. However, a direct comparison is challenging due to the lack of head-to-head studies under identical experimental conditions.
The next-generation inhibitors have undergone extensive preclinical and clinical evaluation, leading to their approval for the treatment of multiple myeloma. They offer various advantages, such as oral bioavailability (Ixazomib) and irreversible inhibition (Carfilzomib), which have translated into improved clinical outcomes. While this compound remains a valuable tool for research, further comprehensive comparative studies would be necessary to fully elucidate its therapeutic potential relative to the established next-generation proteasome inhibitors. Researchers are encouraged to consider the specific characteristics of each inhibitor, including their mechanism of action, potency, and route of administration, when designing their experimental studies.
References
- 1. The proteasome 20S chymotrypsin-like activity evaluation [bio-protocol.org]
- 2. Real-world comparative effectiveness of triplets containing bortezomib (B), carfilzomib (C), daratumumab (D), or ixazomib (I) in relapsed/refractory multiple myeloma (RRMM) in the US - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. onclive.com [onclive.com]
- 9. Proteasome inhibitors induce a terminal unfolded protein response in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Guide for the Proteasome Inhibitor MG-262
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of MG-262, a potent proteasome inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, which is typically a solid, the following personal protective equipment is mandatory to prevent skin and respiratory exposure.
| PPE Category | Item | Specifications and Usage |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is required to protect skin and clothing. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Wash and Safety Shower: An operational and easily accessible eye wash station and safety shower are essential in the work area.
Work Practices:
-
Avoid the creation of dust when handling the solid compound.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling this compound, even if gloves were worn.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials.
-
Consult the manufacturer's instructions for specific storage temperature requirements, typically -20°C for long-term stability.[1]
Disposal Plan
Waste Identification and Collection:
-
All disposable materials contaminated with this compound, including gloves, pipette tips, and empty vials, must be considered hazardous waste.
-
Collect all solid and liquid waste containing this compound in separate, clearly labeled, and leak-proof containers.
Disposal Procedure:
-
Dispose of this compound waste in accordance with all local, state, and federal regulations for hazardous chemical waste.[2]
-
Do not dispose of this compound down the drain or in the regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Experimental Protocols
Apoptosis Induction Assay Using Annexin V Staining
This protocol outlines the steps to induce and detect apoptosis in a cell culture model using this compound.
Materials:
-
Cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for approximately 70-80% confluency at the time of the experiment.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) for a predetermined time (e.g., 24 hours). Include an untreated control and a vehicle control (DMSO).
-
Cell Harvesting: After incubation, gently collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Annexin V and PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[3][4][5][6][7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[3][5][6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).[4]
NF-κB Inhibition Assay Using a Luciferase Reporter
This protocol describes a method to assess the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-Luc)
-
Complete cell culture medium
-
This compound
-
Inducing agent (e.g., TNF-α)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours prior to stimulation.
-
NF-κB Activation: Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) for a specified time (e.g., 6 hours).
-
Cell Lysis: After stimulation, wash the cells with PBS and lyse them using the lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. A decrease in luciferase activity in this compound treated cells compared to the TNF-α only control indicates inhibition of the NF-κB pathway.
Visualizations
Caption: this compound inhibits the proteasome, leading to apoptosis and NF-κB pathway inhibition.
Caption: Workflow for detecting apoptosis induced by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. 40 CFR Part 262 - STANDARDS APPLICABLE TO GENERATORS OF HAZARDOUS WASTE | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. biologi.ub.ac.id [biologi.ub.ac.id]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
